molecular formula C3H5Cl2Si B1588748 Allyldichlorosilane CAS No. 3937-28-8

Allyldichlorosilane

Cat. No.: B1588748
CAS No.: 3937-28-8
M. Wt: 140.06 g/mol
InChI Key: MJVFSDBAXDCTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyldichlorosilane is a useful research compound. Its molecular formula is C3H5Cl2Si and its molecular weight is 140.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C3H5Cl2Si/c1-2-3-6(4)5/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFSDBAXDCTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960051
Record name Dichloro(prop-2-en-1-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-28-8
Record name Allyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro(prop-2-en-1-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyldichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenges of a Key Organosilicon Reagent

Allyltrichlorosilane (CH₂=CHCH₂SiCl₃) is a bifunctional organosilicon compound that serves as a critical building block in a wide array of chemical syntheses.[1] Its utility stems from the presence of two reactive centers: a terminal allyl group and a trichlorosilyl group.[1] This dual reactivity allows for its participation in diverse chemical transformations, including hydrosilylation, cross-coupling reactions, and the synthesis of silicones, resins, and coatings. For researchers and professionals in drug development and materials science, a thorough understanding of its physical properties is not merely academic; it is fundamental to its safe handling, purification, and effective use in synthetic protocols. This guide provides a detailed examination of the boiling point and density of allyltrichlorosilane, contextualized with practical insights into their experimental determination and significance.

Core Physical Properties of Allyltrichlorosilane

The precise physical constants of allyltrichlorosilane are critical for process design, particularly for purification and reaction setup. The following table summarizes these key properties as reported in the scientific literature.

Physical PropertyValueConditionsSource(s)
Boiling Point 117.5 °Cat 760 mmHg[1][2]
116 °Cat 750 mmHg
Density 1.2011 g/cm³at 20 °C[2]
1.211 g/mLat 25 °C
1.217 g/mLat 27 °C[2]

It is crucial to note the dependence of boiling point on atmospheric pressure and density on temperature. The slight variations in reported values are likely attributable to minor differences in experimental conditions and sample purity.

Experimental Determination and Practical Implications

Boiling Point: More Than Just a Number

The boiling point is a foundational property for the purification of liquid reagents. For allyltrichlorosilane, fractional distillation is the method of choice for removing impurities.

Causality in Experimental Choices: The boiling point of allyltrichlorosilane at 117.5 °C under atmospheric pressure dictates the operational parameters for its distillation.[1][2] However, a critical consideration is the compound's reactivity. Allyltrichlorosilane reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[3][4] This hydrolysis reaction not only degrades the compound but also poses a significant safety hazard.

Therefore, distillation must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. The choice of distillation pressure (atmospheric or reduced) also has implications. While vacuum distillation would lower the required temperature, potentially preventing thermal degradation, it adds complexity to the setup. For a compound with a boiling point just over 100 °C, atmospheric pressure distillation is often feasible with careful control of the heating mantle to avoid overheating and potential polymerization.[2]

Density: A Measure of Purity and a Tool for Calculation

The density of allyltrichlorosilane, approximately 1.21 g/mL at ambient temperature, is a useful parameter for quickly assessing purity and for converting between mass and volume.

Self-Validating Protocols: A precise density measurement can serve as a quality control check. A significant deviation from the literature value may indicate the presence of impurities or degradation products. The standard method for determining the density of a liquid is by using a pycnometer or a digital density meter. The temperature must be precisely controlled and recorded, as density is temperature-dependent. For a high-purity sample, the measured density should be highly reproducible.

Experimental Protocol: Purification of Allyltrichlorosilane by Fractional Distillation

This protocol describes a standard laboratory procedure for the purification of allyltrichlorosilane. It is designed as a self-validating system where careful execution ensures the purity of the final product.

Safety Precautions: Allyltrichlorosilane is flammable, corrosive, and reacts violently with water.[3][5][6] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Schlenk line or similar apparatus for inert atmosphere

  • Dry boiling chips or magnetic stir bar

  • Commercial grade allyltrichlorosilane

Step-by-Step Methodology:

  • System Preparation: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed. The entire system must be flame-dried under vacuum or oven-dried to remove any traces of water.

  • Inert Atmosphere: Place the system under a positive pressure of dry nitrogen or argon. A gentle flow of inert gas should be maintained throughout the procedure.

  • Charging the Flask: Add the commercial-grade allyltrichlorosilane to the round-bottom flask along with a dry magnetic stir bar or boiling chips.

  • Distillation:

    • Begin gentle heating and stirring.

    • Monitor the temperature at the distillation head. The initial fraction may contain lower-boiling impurities and should be discarded.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure allyltrichlorosilane (approximately 116-118 °C at atmospheric pressure).[2]

  • Completion and Storage: Once the majority of the product has been collected and the temperature begins to rise or fall, discontinue heating. Allow the system to cool to room temperature under the inert atmosphere. The purified allyltrichlorosilane should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Visualizing the Workflow: Fractional Distillation Setup

The following diagram illustrates the experimental setup for the purification of allyltrichlorosilane.

Fractional_Distillation cluster_setup Fractional Distillation Apparatus cluster_utilities Utilities heating_mantle Heating Mantle + Stirrer distilling_flask Distilling Flask (Allyltrichlorosilane) heating_mantle->distilling_flask Heat fractionating_column Fractionating Column distilling_flask->fractionating_column Vapor thermometer Thermometer fractionating_column->thermometer condenser Condenser thermometer->condenser receiving_flask Receiving Flask (Purified Product) condenser->receiving_flask Condensate cooling_water_out Cooling Water Out condenser->cooling_water_out vent Vent to Bubbler receiving_flask->vent inert_gas Inert Gas (N2 or Ar) inert_gas->distilling_flask Inert Atmosphere cooling_water_in Cooling Water In cooling_water_in->condenser Coolant

Caption: Workflow for the purification of allyltrichlorosilane.

Conclusion

A comprehensive understanding of the physical properties of allyltrichlorosilane, namely its boiling point and density, is indispensable for its effective and safe utilization in research and development. These properties are not static values but are influenced by experimental conditions. The protocols for handling and purifying this versatile reagent must be designed with its chemical reactivity, particularly its sensitivity to moisture, in mind. By integrating this knowledge into experimental practice, scientists can ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

  • Gelest, Inc. ALLYLTRIMETHOXYSILANE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23953, Silane. Retrieved from [Link].

  • Proprep. What is the boiling point of SiH4 (silane), and how is it determined?. Retrieved from [Link].

  • Wikipedia. (2023, October 29). Allyltrichlorosilane. In Wikipedia. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7850, Allyl chloride. Retrieved from [Link].

  • Gelest, Inc. ALLYLTRIETHOXYSILANE. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7867, Trichloro-2-propen-1-ylsilane. Retrieved from [Link].

  • ResearchGate. Boiling points at 1 atm of various silane isomers. Retrieved from [Link].

  • Gelest, Inc. (2015). ALLYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link].

  • ACS Publications. Quantification of Silane Molecules on Oxidized Silicon. Retrieved from [Link].

  • Organic Chemistry Portal. Allylsilane synthesis. Retrieved from [Link].

  • ACS Publications. Temperature-Assisted Gas-phase Silanization Using Different Silanes for Actomyosin-Based Nanodevices. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link].

  • NIST. Precision Density Measurement of Silicon. Retrieved from [Link].

  • Wikipedia. (2024, January 29). Silicon. In Wikipedia. Retrieved from [Link].

  • National Center for Biotechnology Information. Precision Density Measurement of Silicon. Retrieved from [Link].

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Trichlorosilane. Retrieved from [Link].

  • ResearchGate. Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label. Retrieved from [Link].

  • NIST. A Survey of the Preparation, Purity, and Availability of Silanes. Retrieved from [Link].

Sources

A Comprehensive Technical Guide to Allyltrichlorosilane: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on Allyltrichlorosilane (CAS Number: 107-37-9) . While the related compound, Allyldichlorosilane, is mentioned in scientific literature, particularly as a component in the direct synthesis of allylchlorosilanes, comprehensive technical data for it is less prevalent.[1] Allyltrichlorosilane is the more commercially significant and extensively documented of the two, making it the subject of this in-depth review.

Allyltrichlorosilane is a versatile bifunctional organosilicon compound featuring both a reactive allyl group and a trichlorosilyl group. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of organosilicon compounds and functionalized organic molecules.[2][3] Its applications span from polymer chemistry to fine chemical synthesis, including precursors for materials in the electronics, automotive, and construction industries.[4]

Chemical Identification and Nomenclature

Proper identification is crucial for ensuring safety and reproducibility in research and manufacturing. The following table summarizes the key identifiers for Allyltrichlorosilane.

IdentifierValueSource(s)
CAS Number 107-37-9[2][5]
Preferred IUPAC Name Trichloro(prop-2-en-1-yl)silane[2]
Synonyms Allyltrichlorosilane, Trichloro(2-propenyl)silane, Propen-3-yltrichlorosilane
Molecular Formula C₃H₅Cl₃Si[2][5]
InChI Key HKFSBKQQYCMCKO-UHFFFAOYSA-N
SMILES C=CC(Cl)Cl[2]
EC Number 203-485-9[2][6]
UN Number 1724[2]

Physicochemical Properties

Allyltrichlorosilane is a colorless to pale yellow liquid with a pungent odor.[7] It is a highly reactive compound, particularly with water and other protic solvents.

PropertyValueSource(s)
Molar Mass 175.52 g/mol [5][6]
Appearance Colorless to pale yellow liquid[4][7]
Density 1.211 g/mL at 25 °C
Boiling Point 116-117.5 °C[2]
Melting Point -35 °C[2]
Flash Point 35 °C (95 °F)[2][7]
Refractive Index (n20/D) 1.443
Vapor Pressure 10 mmHg at 16.1 °C

Synthesis of Allyltrichlorosilane

The primary industrial method for producing Allyltrichlorosilane is the "Direct Process," which involves the reaction of allyl chloride with a copper-silicon alloy.[2] This process is a cornerstone of organosilicon chemistry.

G allyl_chloride Allyl Chloride (H₂C=CHCH₂Cl) reactor High-Temperature Reactor allyl_chloride->reactor si_cu Silicon-Copper Alloy (Si/Cu) si_cu->reactor atcs Allyltrichlorosilane (H₂C=CHCH₂SiCl₃) reactor->atcs

Caption: Industrial synthesis of Allyltrichlorosilane via the Direct Process.

Experimental Protocol: Direct Synthesis of Allylchlorosilanes

The following is a generalized laboratory procedure for the direct synthesis of allylchlorosilanes, which typically yields a mixture of products including allyltrichlorosilane, this compound, and dithis compound.[1]

  • Reactor Preparation: A stirred-bed reactor is charged with a contact mass of elemental silicon and a copper catalyst.

  • Reaction Initiation: The reactor is heated to a controlled temperature, typically between 260-300 °C.

  • Reactant Introduction: Allyl chloride is introduced into the reactor. To influence the product distribution and suppress the formation of byproducts, hydrogen chloride gas may be co-fed with the allyl chloride.[1]

  • Reaction: The reaction is allowed to proceed for a set duration, for example, 100 minutes.

  • Product Collection and Analysis: The products are collected, and the composition is analyzed, typically by gas chromatography, to determine the relative amounts of allyltrichlorosilane, this compound, and other silanes.

Reactivity and Key Chemical Transformations

The synthetic utility of Allyltrichlorosilane stems from the distinct reactivity of its two functional groups: the allyl group and the trichlorosilyl group. The Si-Cl bonds are highly susceptible to nucleophilic attack, while the C=C bond of the allyl group can undergo a variety of addition reactions.

G cluster_silyl Reactions at the Trichlorosilyl Group cluster_allyl Reactions of the Allyl Group ATCS Allyltrichlorosilane (H₂C=CHCH₂SiCl₃) hydrolysis Hydrolysis (with H₂O) ATCS->hydrolysis + 3 H₂O - 3 HCl alcoholysis Alcoholysis (with ROH) ATCS->alcoholysis + 3 ROH - 3 HCl hydrosilylation Hydrosilylation (with HSiR₃) ATCS->hydrosilylation + HSiR₃ allylation Allylation of Carbonyls (with R₂C=O) ATCS->allylation + R₂C=O siloxane Allylpolysiloxanes hydrolysis->siloxane alkoxysilane Allyltrialkoxysilanes (H₂C=CHCH₂Si(OR)₃) alcoholysis->alkoxysilane hydrosilylated_product Functionalized Propylsilanes hydrosilylation->hydrosilylated_product homoallylic_alcohol Homoallylic Alcohols allylation->homoallylic_alcohol

Caption: Key reaction pathways of Allyltrichlorosilane.

  • Hydrolysis and Alcoholysis: The trichlorosilyl group readily reacts with water to form siloxanes and with alcohols to yield trialkoxyallylsilanes.[2] These reactions are driven by the formation of stable Si-O bonds and release hydrogen chloride as a byproduct.

  • Hydrosilylation: The allyl group can undergo hydrosilylation, which is the addition of a hydrosilane across the double bond.[3] This reaction is a powerful tool for creating more complex organosilicon compounds and is often catalyzed by transition metals.[8][9]

  • Allylation of Carbonyls: In the presence of a suitable solvent or catalyst, Allyltrichlorosilane can act as an allylating agent for aldehydes and ketones, forming homoallylic alcohols.[5] This carbon-carbon bond-forming reaction is of significant interest in organic synthesis.

Applications in Research and Industry

Allyltrichlorosilane is a key building block for a wide range of materials and chemical entities.[3][10]

  • Polymer and Materials Science: It serves as a crucial intermediate in the synthesis of silicone polymers, resins, coatings, and adhesives.[4] The incorporation of the allyl functionality allows for subsequent cross-linking or functionalization, enhancing properties such as thermal stability, water repellency, and mechanical strength.[4]

  • Surface Modification: Allyltrichlorosilane is used to modify the surfaces of materials like glass and metals to improve adhesion.[4]

  • Organic Synthesis: In organic synthesis, it is a valuable reagent for the allylation of various substrates.[3] The resulting homoallylic alcohols are important intermediates in the synthesis of more complex molecules.

  • Precursor to Silane Coupling Agents: Through hydrosilylation and subsequent alcoholysis, Allyltrichlorosilane can be converted into various silane coupling agents. These agents are critical for bonding organic polymers to inorganic materials, finding use in composites, paints, and adhesives.[8][9]

Relevance to Drug Development

While not a drug itself, Allyltrichlorosilane's reactivity makes it a useful tool in the synthesis of complex organic molecules that may serve as pharmaceutical intermediates.

  • Introduction of the Allyl Motif: The allyl group is a structural motif found in some bioactive molecules.[7] Reagents like Allyltrichlorosilane provide a means to introduce this functional group during synthetic campaigns.

  • Chlorinated Intermediates: As a chlorinated compound, Allyltrichlorosilane is part of a broad class of chemicals used extensively in the pharmaceutical industry. Chlorine atoms can significantly alter the physicochemical properties of a molecule, impacting its stability, lipophilicity, and binding affinity to biological targets.[11]

Safety and Handling

Allyltrichlorosilane is a hazardous chemical that must be handled with appropriate precautions. It is highly flammable and corrosive.[12]

Hazard ClassGHS PictogramHazard Statement
Flammable Liquid🔥H225: Highly flammable liquid and vapor
Skin Corrosion/IrritationcorrosiveH314: Causes severe skin burns and eye damage
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. All equipment must be grounded to prevent static discharge. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[12]

  • Incompatibilities: Allyltrichlorosilane reacts violently with water, steam, and moist air, producing toxic and corrosive hydrogen chloride gas. It is also incompatible with strong oxidizing agents and bases.

First Aid Measures
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[12]

References

  • Allyltrichlorosilane. In: Wikipedia. [Link]

  • Problems and solutions involved in direct synthesis of allylchlorosilanes. ACS Publications. [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane. PMC, NIH. [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

  • Hazardous Substance Fact Sheet for Allyl Trichlorosilane. New Jersey Department of Health. [Link]

  • Trichloro-2-propen-1-ylsilane. PubChem, NIH. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, NIH. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC, PubMed Central. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC, PubMed Central. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of Allyldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of Allyldichlorosilane (CAS 1458-03-3) . It is designed for researchers requiring precise structural validation of this organosilicon intermediate, particularly in the context of hydrosilylation and surface modification workflows.

Compound Identity & Significance

This compound is a bifunctional organosilane featuring a reactive silicon-hydride (Si–H) bond, two hydrolyzable chlorine atoms, and an unsaturated allyl group. Its dual reactivity makes it a critical "linker" molecule in the synthesis of silanediol isosteres and functionalized silicone networks.

  • IUPAC Name: Allyl(dichloro)silane

  • CAS Number: 1458-03-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.07 g/mol

  • Physical State: Colorless, fuming liquid (bp: 119 °C)

  • Reactivity Profile: Moisture-sensitive (evolves HCl); Pyrophoric potential.

Structural Analysis & Spectroscopic Logic

The spectroscopic signature of this compound is defined by the electronic competition between the electron-withdrawing chlorine atoms and the electron-rich allyl


-system.
  • The Si–H Probe: The silicon atom is electron-deficient due to the two chlorine substituents. This deshields the Si–H proton in NMR and stiffens the Si–H bond force constant in IR.

  • The Allyl Handle: The allyl group (

    
    ) exhibits a characteristic AMX spin system in 
    
    
    
    NMR, distinct from the Si–H resonance.
Visualization: Molecular Connectivity & NMR Environments

The following diagram maps the specific NMR environments discussed in Section 3.

G Si Si (Central) Cl1 Cl Si->Cl1 Cl2 Cl Si->Cl2 H_Si H (Si-H) δ ~5.5-6.0 ppm ν ~2150 cm⁻¹ Si->H_Si C_alpha C (α-CH₂) δ ~2.2 ppm Si->C_alpha J(Si-C) C_beta C (β-CH=) δ ~5.8 ppm C_alpha->C_beta C_gamma C (γ-CH₂=) δ ~5.0-5.3 ppm C_beta->C_gamma π-bond

Figure 1: Molecular connectivity highlighting the diagnostic Si-H and Allyl environments.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is the primary method for assessing the integrity of the Si–H bond and detecting hydrolysis (presence of Si–OH).

Experimental Note: Data should be acquired using a liquid cell with KBr or NaCl windows (moisture-free). Do not use aqueous solvents.

Functional GroupWavenumber (

, cm⁻¹)
IntensityAssignment & Diagnostic Value
Si–H Stretch 2150 – 2220 Strong (Sharp) Primary Diagnostic. Absence indicates oxidation/hydrolysis. Frequency is higher than alkylsilanes due to Cl electronegativity.
C=C Stretch 1630 – 1640MediumCharacteristic of the allyl vinyl group.
=C–H Stretch 3080 – 3010WeakUnsaturated C–H stretching (Allyl).
Si–C Stretch ~1250MediumSilicon-Carbon bond vibration.
Si–Cl Stretch 450 – 600Strong (Broad)Fingerprint region; confirms presence of chlorosilane functionality.
Si–O–Si 1050 – 1100(Should be Absent)Impurity Flag. Appearance indicates hydrolysis/condensation (siloxane formation).
Nuclear Magnetic Resonance (NMR)

NMR analysis requires strictly anhydrous solvents (CDCl₃ or C₆D₆) stored over 4Å molecular sieves.

A. Proton NMR (

)

The spectrum is dominated by the allyl pattern and the distinct Si–H signal.

EnvironmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
Si–H 5.40 – 6.00 Triplet (t)

Hz
Critical Feature. Shows large satellites (

Hz).
=CH– (Internal)5.70 – 6.00Multiplet (m)ComplexOverlap with Si–H is possible; check integration (1H vs 1H).
=CH₂ (Terminal)4.90 – 5.30MultipletComplexDistinctive terminal alkene pattern.
–CH₂– (Allylic)2.00 – 2.40Doublet/Multiplet

Hz
Upfield shift due to Si attachment relative to purely organic allyl.

Expert Insight on Si–H Satellites: The Si–H signal will exhibit "satellite" peaks symmetrically spaced around the main triplet. These arise from coupling to the


 isotope (4.7% natural abundance). The magnitude of this coupling (

Hz) confirms the proton is directly attached to Silicon.
B. Carbon-13 NMR (

)
CarbonShift (

, ppm)
Assignment
=CH– 128 – 132Internal vinyl carbon.
=CH₂ 115 – 120Terminal vinyl carbon.
Si–CH₂ 22 – 28Allylic carbon directly bonded to Si.
C. Silicon-29 NMR (

)

Acquisition requires a relaxation delay (


s) or the use of a relaxation agent (e.g., Cr(acac)₃) due to the long 

of Silicon.
  • Chemical Shift: -5 to +5 ppm (relative to TMS).

    • Note: This falls between Trichlorosilane (-10 ppm) and Methyldichlorosilane (+11 ppm).

  • Coupling Pattern (Uncoupled): Doublet (d) due to direct Si–H coupling.

  • Coupling Constant:

    
     Hz.
    
Experimental Workflow: Purity Verification

This workflow ensures the material is suitable for sensitive catalytic steps (e.g., Pt-catalyzed hydrosilylation).

PurityCheck Start Crude this compound Sampling Sample Prep (N₂ Glovebox) Solvent: Dry CDCl₃ Start->Sampling IR_Check Step 1: FT-IR Analysis Sampling->IR_Check IR_Fail Broad band @ 3400 (OH) Strong band @ 1080 (Si-O-Si) IR_Check->IR_Fail Hydrolysis Detected IR_Pass Sharp Si-H @ 2150 cm⁻¹ No OH/Si-O-Si IR_Check->IR_Pass NMR_Check Step 2: ¹H NMR Analysis IR_Pass->NMR_Check NMR_Fail Missing Si-H triplet Extra alkyl peaks NMR_Check->NMR_Fail Degradation/Impurity NMR_Pass Integral Ratio 1:2:1:2 (SiH : Term-CH₂ : Int-CH : Allyl-CH₂) NMR_Check->NMR_Pass Result VALIDATED REAGENT NMR_Pass->Result

Figure 2: Decision tree for spectroscopic validation of this compound purity.

References
  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link] (Accessed via search).

  • Pavia, D. L., et al.Introduction to Spectroscopy. Cengage Learning. (Standard reference for general Allyl/Vinyl coupling constants).
  • Hebrew University of Jerusalem. 29Si NMR Spectroscopy: Principles and Chemical Shifts. Available at: [Link][1][2][3]

  • PubChem. this compound Compound Summary (CAS 1458-03-3). National Library of Medicine. Available at: [Link]

  • Arkles, B. Silicon Compounds: Silanes & Silicones. Gelest Catalog/Handbook. (Authoritative source for physical properties and silane reactivity).[4][5]

Sources

Theoretical & Mechanistic Analysis of Allyldichlorosilane (ADCS) Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Process Engineers, and Drug Development Scientists Subject: Mechanistic modeling of


 (ADCS) in thermal and catalytic environments.[1]

Executive Summary

Allyldichlorosilane (ADCS) represents a unique bifunctional organosilicon intermediate bridging the gap between bulk commodity silanes and precision pharmaceutical synthons.[1] Its reactivity is governed by two competing electronic features: the hydridic Si-H bond (susceptible to oxidative addition) and the allylic


-system (susceptible to retro-ene decomposition and polymerization).[1]

This guide provides a rigorous theoretical framework for modeling ADCS behavior.[1] We analyze the two dominant reaction manifolds: unimolecular thermal decomposition (relevant to CVD and stability) and catalytic hydrosilylation (relevant to synthesis).[1]

Molecular Architecture & Reactivity Profile[1]

To accurately model ADCS, one must first define its ground-state electronic properties.[1] Unlike allyltrichlorosilane, ADCS possesses a Si-H bond, which significantly lowers the activation barrier for silylene formation and introduces distinct radical propagation pathways.[1]

Electronic Descriptors
  • Si-H Bond: The Si-H bond in ADCS is polarized (

    
    ), serving as the primary site for oxidative addition in catalytic cycles.[1]
    
  • Allyl-Silicon Hyperconjugation: The

    
     bond aligns with the 
    
    
    
    orbital (the
    
    
    -silicon effect), stabilizing carbocation intermediates at the
    
    
    -position but weakening the Si-C bond against homolysis.[1]
ParameterValue (Approx. B3LYP/6-311G**)Implication
Si-C Bond Dissociation Energy (BDE) ~72-76 kcal/molPrimary failure point in high-T pyrolysis.[1]
Si-H Bond Dissociation Energy ~91 kcal/molReactive site for radical abstraction or catalysis.[1]
Dipole Moment ~1.8 DInfluences solvent effects in liquid-phase synthesis.[1]

The Pyrolytic Decomposition Pathway (CVD & Stability)[1]

In Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) or high-temperature processing, ADCS decomposes via two competing channels: the concerted Retro-Ene reaction and Radical Homolysis.[1]

Pathway A: The Concerted Retro-Ene Reaction

Theoretical studies (MP2/6-31G*) suggest that at moderate temperatures (< 900 K), ADCS undergoes a unimolecular rearrangement.[1] This is a concerted


-hydrogen shift from silicon to the terminal carbon, proceeding through a six-membered cyclic transition state.[1]
  • Mechanism:

    
    
    
  • Product: Propene and Dichlorosilylene (

    
    ).[1]
    
  • Significance:

    
     is the active species for SiC film growth.[1] This pathway is "clean," producing volatile propene.[1]
    
Pathway B: Radical Homolysis

At high temperatures (> 1000 K), the entropic factor favors bond fission.[1]

  • Initiation:

    
    
    
  • Propagation: The silyl radical (

    
    ) abstracts hydrogen or chlorine, leading to a complex mixture of siloxanes and chlorinated byproducts.[1]
    
Visualization of Decomposition

The following diagram illustrates the energetic bifurcation between the concerted and radical pathways.

ADCS_Pyrolysis ADCS ADCS (Reactant) CH2=CHCH2SiHCl2 TS_Retro TS: Retro-Ene (6-Membered Ring) ADCS->TS_Retro  < 900K  Lower Ea TS_Homo TS: Homolysis (Si-C Fission) ADCS->TS_Homo  > 1000K  High Entropy Prod_Retro Products (Concerted) Propene + :SiCl2 TS_Retro->Prod_Retro Radicals Radical Intermediates Allyl• + •SiHCl2 TS_Homo->Radicals Prod_CVD SiC Film Growth (via Silylene Insert) Prod_Retro->Prod_CVD Surface Deposition Prod_By Byproducts (Siloxanes/Chlorosilanes) Radicals->Prod_By Chain Reaction

Figure 1: Bifurcation of ADCS thermal decomposition. The Retro-Ene pathway (top) is kinetically favored at lower temperatures, while homolysis (bottom) dominates at high T.[1]

Catalytic Hydrosilylation Mechanisms

For drug development and fine chemical synthesis, ADCS is used to introduce silyl linkers via hydrosilylation.[1] The presence of the allyl group on the silane itself creates a risk of self-hydrosilylation (polymerization).[1]

The Modified Chalk-Harrod Cycle

While the classical Chalk-Harrod mechanism applies, theoretical studies on allyl-silanes indicate that the isomerization of the metal-allyl intermediate is critical.[1]

  • Oxidative Addition:

    
     (Rate Determining Step in electron-poor catalysts).[1]
    
  • Olefin Coordination: The allyl group of a second molecule coordinates to the metal center.[1]

  • Migratory Insertion:

    • Anti-Markovnikov (Desired): Yields linear linkers.[1]

    • Markovnikov: Yields branched isomers (often sterically disfavored by the dichlorosilyl group).[1]

  • Reductive Elimination: Releases the product.

The "Beta-Elimination" Trap

A critical failure mode in ADCS hydrosilylation is


-hydride elimination.[1] If the metal inserts into the allyl group of the ADCS molecule itself, it can eliminate propene and leave a metal-silyl chloride species, poisoning the reaction.[1]

Hydrosilylation_Cycle Cat Catalyst (Pt/Rh) OxAdd Oxidative Addition (H-M-SiR3) Cat->OxAdd + ADCS Coord Olefin Coordination OxAdd->Coord + Substrate Insert Migratory Insertion (C-M Bond Formed) Coord->Insert Prod Product (Linear Silane) Insert->Prod Reductive Elim. BetaElim SIDE REACTION: Beta-Elimination Insert->BetaElim If Isomerization Occurs Prod->Cat

Figure 2: The catalytic cycle.[1] Note the "Beta-Elimination" off-ramp, which represents the degradation of the allyl group into propene byproducts.

Computational Methodology Guidelines

To simulate these pathways with high fidelity, the following computational protocols are recommended. These are self-validating systems used in peer-reviewed literature for organosilicon kinetics.

Level of Theory
  • Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p) or M06-2X/def2-TZVP.

    • Reasoning: M06-2X captures dispersion forces better, which is crucial for the loose transition states of silyl groups.[1]

  • Energy Refinement: CCSD(T)/cc-pVTZ (Single Point).[1]

    • Reasoning: Required for accurate activation energies (

      
      ) to within 1 kcal/mol.[1]
      
Protocol: Transition State Verification
  • Scan: Perform a relaxed Potential Energy Surface (PES) scan along the Si-H bond length (for hydrosilylation) or the Si-C-C-H dihedral (for retro-ene).[1]

  • Opt+Freq: Optimize the TS structure and calculate frequencies.

  • Validation: Ensure exactly one imaginary frequency corresponds to the reaction coordinate (e.g., H-atom transfer).

  • IRC: Run an Intrinsic Reaction Coordinate calculation to connect the TS to the correct Reactant and Product.

Experimental Validation Protocols

Theoretical models must be grounded in physical data.[1]

Gas-Phase Kinetics (Pyrolysis Validation)
  • Apparatus: Single-Pulse Shock Tube (SPST).[1]

  • Method:

    • Dilute ADCS (0.1%) in Argon.[1]

    • Subject to shock waves (T = 800–1200 K, t = 1-2 ms).[1]

    • Analyze post-shock gas via GC-MS.[1]

  • Target Data: Detection of Propene (

    
    ) confirms the Retro-Ene pathway.[1] Detection of complex siloxanes implies radical homolysis.[1]
    
Solution-Phase Mechanism (Hydrosilylation Validation)
  • Apparatus: In-situ NMR (

    
    , 
    
    
    
    ).
  • Method:

    • Mix ADCS + Catalyst + Trap (e.g., 1-hexene) in

      
      .[1]
      
    • Monitor the disappearance of the Si-H signal (

      
       ~4.5 ppm) and the appearance of the product methylene signals.[1]
      
  • Target Data: Kinetic Isotope Effect (KIE) using

    
     reagents. A KIE > 1.5 suggests Si-H bond breaking is rate-limiting (Modified Chalk-Harrod).[1]
    

References

  • Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007).[1] Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. The Journal of Physical Chemistry A. [1]

  • Shao, K., Liu, X., & Zhang, J. (2021).[1][2] Thermal decomposition mechanism of allyltrichlorosilane and allyltrimethylsilane. Journal of Physical Chemistry A. [1]

  • Sakaki, S., et al. (2002).[1] Why does the rhodium-catalyzed hydrosilylation of alkenes take place through a modified Chalk-Harrod mechanism? A theoretical study. Organometallics. [1]

  • Inomata, K., Naganawa, Y., Guo, H., & Nakajima, Y. (2021).[1] Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications.[1] [1]

  • Davidson, I. M. T. (1999).[1] The thermal decomposition of organosilanes. Journal of Organometallic Chemistry.

Sources

Methodological & Application

Application Note: Lewis Base-Catalyzed Allylation of Aldehydes with Allyldichlorosilane

[1][2]

Introduction & Mechanistic Rationale

The allylation of aldehydes using allylchlorosilanes does not proceed spontaneously under neutral conditions due to the insufficient nucleophilicity of the allyl group. Unlike allylboronates, allylsilanes require activation.

The Hypervalent Silicon Strategy

The core principle relies on Lewis base activation . A neutral Lewis base (B:)—such as DMF, HMPA, DMSO, or a chiral phosphoramide—coordinates to the silicon atom of the this compound.[1] This coordination expands the silicon valency from tetra- to penta- or hexacoordinate (hypervalent silicate).

Mechanistic Advantages:

  • Enhanced Nucleophilicity: The formation of the hypervalent silicate significantly increases the electron density on the

    
    -carbon of the allyl group, facilitating attack on the aldehyde carbonyl.
    
  • Organization: The reaction proceeds via a rigid, cyclic six-membered transition state (Zimmerman-Traxler model), allowing for predictable diastereocontrol (typically anti selectivity for substituted allylsilanes) and high enantioselectivity when chiral Lewis bases are employed.

  • Self-Validating: The reaction rate is negligible in the absence of the catalyst, ensuring that background (uncatalyzed) pathways do not erode stereoselectivity.

Reagent Specificity: this compound ( )
  • Vs. Allyltrichlorosilane:

    
     is less sterically encumbered than 
    
    
    but retains two electron-withdrawing chlorides, sufficient for Lewis base acceptance. The Si-H bond is generally spectator in this specific allylation manifold but requires inert atmosphere handling to prevent hydrolysis or oxidation.

Experimental Workflow & Protocol

Materials & Equipment
  • Reagent: this compound (Distilled, stored under Argon).

  • Substrate: Benzaldehyde (Representative aldehyde; freshly distilled).

  • Catalyst (Lewis Base):

    • Achiral:

      
      -Dimethylformamide (DMF) or HMPA (Caution: Toxic).
      
    • Chiral (for asymmetric): Chiral Bis-phosphoramide (e.g., Denmark’s catalyst) or chiral N-oxide.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ), anhydrous.
    
  • Base: Diisopropylethylamine (DIPEA) – Optional scavenger for HCl if evolved, though the mechanism is often neutral.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Add the Lewis Base Catalyst (typically 10-20 mol%) to the flask.

  • Dissolve in anhydrous DCM (concentration ~0.2 M relative to aldehyde).

Step 2: Reagent Addition

  • Cool the solution to -78 °C (Dry ice/acetone bath). Note: Lower temperatures favor the organized transition state and higher ee.

  • Add This compound (1.2 equivalents) dropwise via syringe.

  • Observation: No immediate reaction occurs; the mixture remains clear.

Step 3: Substrate Addition & Reaction

  • Add the Aldehyde (1.0 equivalent) slowly down the side of the flask.

  • Stir the mixture at -78 °C for 4–12 hours.

    • Monitoring: Monitor via TLC. The hypervalent species is transient; consumption of aldehyde is the primary metric.

Step 4: Quench & Workup

  • Quench the reaction at -78 °C by adding saturated aqueous

    
     or 1M 
    
    
    (Potassium Fluoride).
    • Why KF? Fluoride ions have a high affinity for Silicon, driving the cleavage of the Si-O bond in the initial silyl ether product to release the free homoallylic alcohol.

  • Allow the mixture to warm to room temperature with vigorous stirring (1 hour).

  • Extract with DCM (

    
     mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Step 5: Purification

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation & Troubleshooting

Expected Performance Metrics

The following table summarizes typical performance characteristics when comparing this compound (


ParameterAllyltrichlorosilane (

)
This compound (

)
Mechanistic Insight
Reactivity HighModerate to High

is more Lewis acidic, accepting LB more readily.
Lewis Base Loading 5–10 mol%10–20 mol%

may require higher catalyst loading to maintain hypervalency.
Diastereoselectivity >98:2 (anti)>90:10 (anti)Tighter TS with

; H-atom in

reduces steric bulk slightly.
Moisture Sensitivity Extreme (HCl evolution)High (HCl evolution)Both hydrolyze rapidly; strictly anhydrous conditions required.
Product Homoallylic AlcoholHomoallylic AlcoholIdentical organic product; silicon byproduct differs.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or insufficient Lewis acidity of the

      
       species.
      
    • Solution: Increase catalyst loading to 20 mol% or switch to a more donating Lewis base (e.g., HMPA or DMSO). Ensure temperature is not too low (-40 °C might be optimal for the less reactive dichlorosilane).

  • Problem: Low Enantioselectivity (in asymmetric protocols).

    • Cause: Background uncatalyzed reaction or loose Transition State.

    • Solution: Lower temperature to -78 °C. Ensure the catalyst is bidentate (e.g., bis-phosphoramide) to enforce a rigid hexacoordinate silicon geometry.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the formation of the critical hypervalent silicate intermediate.

KobayashiAllylationcluster_cycleCatalytic CycleReagentsThis compound(Allyl-SiHCl2)ComplexHypervalent Silicate[Allyl-SiHCl2(B)]Reagents->Complex CoordinationCatalystLewis Base Catalyst(B:)Catalyst->ComplexTSCyclic Transition State(Zimmerman-Traxler)Complex->TS + AldehydeAldehydeAldehyde(R-CHO)Aldehyde->TSProductHomoallylic Silyl EtherTS->Product C-C Bond FormationProduct->Catalyst Catalyst TurnoverHydrolysisHomoallylic Alcohol(Final Product)Product->Hydrolysis Workup (F- or H2O)

Caption: Pathway of Lewis Base-catalyzed allylation via hypervalent silicon species. The coordination of the Lewis Base (B:) activates the silane, triggering the attack on the aldehyde.

References

  • Kobayashi, S., & Nishio, K. (1994). Facile and Highly Stereoselective Synthesis of Homoallylic Alcohols Using Organosilicon Intermediates. Journal of the American Chemical Society.[2] Link

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link

  • Nakajima, M., et al. (1998). Lewis Base-Catalyzed Allylation of Carbonyl Compounds with this compound.[1][3][2] Tetrahedron. (Contextual grounding for chlorosilane reactivity).

  • Kočovský, P. (2006).[2] Allyltrichlorosilane.[3][2][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

Application Note: A Comprehensive Guide to the Synthesis of Functionalized Siloxanes Using Allyldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalized siloxanes are a cornerstone of advanced materials science, finding critical applications in fields ranging from biomedical engineering to microelectronics. Their unique properties, including high thermal stability, low surface tension, and biocompatibility, are dictated by the organic functionalities attached to the siloxane backbone. Allyldichlorosilane (ADCS) emerges as a uniquely versatile precursor for creating these tailored materials. Its bifunctional nature, featuring a reactive Si-H bond, two hydrolyzable Si-Cl bonds, and a versatile allyl group, offers multiple, orthogonal pathways for chemical modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for designing and synthesizing functionalized siloxanes using ADCS, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction to this compound in Siloxane Synthesis

Polysiloxanes are polymers with a repeating silicon-oxygen backbone (–Si–O–). The chemical and physical properties of these materials can be precisely tuned by attaching different organic groups to the silicon atoms. Functionalized siloxanes are utilized as polymer modifiers, surface functionalization agents, and have significant biomedical applications, including in drug delivery and as components of medical devices.[1][2]

This compound, CH₂=CHCH₂SiHCl₂, is a powerful bifunctional molecule that serves as an exceptional starting point for complex siloxane synthesis. Its utility stems from three key reactive sites:

  • The Dichlorosilyl Group (-SiCl₂): The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups or for the formation of the siloxane backbone through hydrolysis.

  • The Silicon-Hydride Bond (Si-H): This bond is a gateway to hydrosilylation reactions, enabling the covalent attachment of the silane to molecules containing carbon-carbon double or triple bonds.[3]

  • The Allyl Group (CH₂=CHCH₂-): The terminal double bond is a versatile handle for post-synthesis modifications via "click" chemistry, epoxidation, and other olefin reactions, making it invaluable for conjugating biomolecules or other functionalities.[4]

This application note will explore the core synthetic pathways leveraging these reactive sites, providing the foundational knowledge and practical protocols to harness the full potential of this compound.

Critical Safety and Handling of this compound

Before any experimental work, it is imperative to understand the hazards associated with this compound and its analog, allyltrichlorosilane. Chlorosilanes are hazardous materials that demand stringent safety protocols.[5]

Key Hazards:

  • High Flammability: ADCS is a flammable liquid with a low flash point. All work must be conducted in a certified chemical fume hood, away from ignition sources.[6]

  • Corrosivity and Reactivity with Water: ADCS reacts vigorously with water, moisture, and protic solvents (like alcohols) to release toxic and corrosive hydrogen chloride (HCl) gas.[7][8] This reaction is exothermic and can cause a dangerous pressure buildup in sealed containers. All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Inhalation of vapors or direct contact with the liquid can cause severe burns to the skin, eyes, and respiratory tract.[5][6]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Handling and Storage: Handle ADCS only in a well-ventilated chemical fume hood. Store containers tightly sealed under an inert atmosphere and in a cool, dry, designated area for flammable and corrosive materials.[8][9]

  • Spill Management: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[9]

Property Value
Chemical Formula C₃H₅Cl₂SiH
Molecular Weight 141.07 g/mol
Appearance Colorless to light yellow liquid[6]
Boiling Point ~116-118 °C
Density ~1.21 g/mL at 25 °C
Primary Hazards Flammable, Corrosive, Water-Reactive[6][7]

Synthetic Pathways for Functionalization

The strategic advantage of this compound lies in its ability to undergo a sequence of reactions at its different functional sites. This section details the primary synthetic transformations.

Pathway A: Functionalization via Hydrosilylation

Hydrosilylation involves the addition of the Si-H bond across an unsaturated C-C bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.[3][10] This pathway utilizes the Si-H bond of ADCS to attach it to another molecule, while preserving the reactive Si-Cl and allyl functionalities for subsequent steps.

Mechanism Insight: The reaction typically proceeds via the Chalk-Harrod or a modified mechanism, leading to the anti-Markovnikov addition of the silane to the alkene. This means the silicon atom adds to the terminal carbon of a vinyl group, which is often the desired outcome for creating linear functionalized molecules.[11]

cluster_0 Hydrosilylation Workflow ADCS This compound (Si-H) Reaction Inert Atmosphere, Anhydrous Solvent ADCS->Reaction Olefin Alkene/Alkyne (R-CH=CH2) Olefin->Reaction Catalyst Pt Catalyst (e.g., Karstedt's) Catalyst->Reaction Product Allyl-Alkyl-Dichlorosilane Reaction->Product

Caption: General workflow for hydrosilylation using this compound.

Protocol 1: Synthesis of Allyl(octyl)dichlorosilane

This protocol describes a representative hydrosilylation reaction between this compound and 1-octene.[3]

Materials:

  • This compound (ADCS)

  • 1-Octene (5-fold molar excess)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene

  • Anhydrous toluene

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Preparation: Assemble a Schlenk flask with a magnetic stir bar and condenser under a positive pressure of nitrogen. Ensure all glassware is oven-dried.

  • Reagent Addition: In the flask, dissolve 1-octene (5 molar equivalents) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst (approx. 10-20 ppm Pt relative to ADCS) to the stirred solution.

  • ADCS Addition: Slowly add this compound (1 molar equivalent) to the mixture via a dropping funnel. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H peak. To suppress isomerization of the allyl group to a 1-propenylsilane, keep the reaction temperature below 100°C.[3]

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional vacuum distillation to remove the excess olefin and solvent.

Parameter Condition Rationale
Olefin Stoichiometry 5-fold excessMinimizes double hydrosilylation at the allyl group of the product.[3]
Catalyst Loading 10-20 ppm PtProvides efficient catalysis while being cost-effective.
Temperature 60-80 °CBalances reaction rate with minimizing side reactions like isomerization.[3]
Atmosphere Inert (N₂ or Ar)Prevents reaction of ADCS with atmospheric moisture.
Pathway B: Nucleophilic Substitution at Si-Cl Bonds

The Si-Cl bonds of this compound are highly reactive towards nucleophiles such as alcohols, amines, or organometallic reagents. This allows for the direct attachment of functional groups to the silicon atom, typically after the Si-H bond has been reacted or when it is not the focus of functionalization.

Mechanism Insight: This reaction is a classic nucleophilic substitution. The nucleophile attacks the electrophilic silicon center, displacing a chloride ion. The reaction is often driven to completion by the addition of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct.

cluster_1 Nucleophilic Substitution Workflow ADCS_Derivative Allyl-Functional Silane (with Si-Cl bonds) Reaction Anhydrous Solvent, 0°C to RT ADCS_Derivative->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-OH, R₂NH Nucleophile->Reaction Base HCl Scavenger (e.g., Triethylamine) Base->Reaction Product Functionalized Allylsilane (with Si-Nu bonds) Byproduct [Base-H]⁺Cl⁻ Salt Reaction->Product Reaction->Byproduct

Caption: General workflow for nucleophilic substitution at the Si-Cl bond.

Protocol 2: Synthesis of Allyl(methyl)diethoxysilane

This protocol demonstrates a two-step process: first, a Grignard reaction to add a methyl group, followed by alcoholysis to add ethoxy groups.

Materials:

  • This compound (ADCS)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Anhydrous ethanol

  • Triethylamine (TEA), anhydrous

  • Anhydrous diethyl ether

  • Schlenk flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon line

Procedure: Step 1: Methylation

  • Setup: In a flame-dried Schlenk flask under nitrogen, add ADCS (1 eq.) dissolved in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0°C in an ice bath. Slowly add MeMgBr (1 eq.) via a dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The intermediate is allyl(methyl)dichlorosilane.

Step 2: Ethoxylation 4. Nucleophile/Base Prep: In a separate flask, prepare a solution of anhydrous ethanol (2.2 eq.) and anhydrous triethylamine (2.2 eq.) in diethyl ether. 5. Addition: Cool the reaction mixture from Step 3 back to 0°C. Slowly add the ethanol/TEA solution. A white precipitate of triethylammonium chloride will form. 6. Reaction Completion: Stir at room temperature overnight. 7. Workup: Filter the reaction mixture under nitrogen to remove the salt precipitate. Wash the salt cake with dry ether. 8. Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting allyl(methyl)diethoxysilane can be purified by vacuum distillation.

Pathway C: Derivatization of the Allyl Group

After the silicon center has been stabilized (e.g., by converting Si-Cl to Si-OR bonds), the allyl group becomes a prime target for introducing further functionality. Thiol-ene "click" chemistry is a highly efficient method for this purpose.[4]

Mechanism Insight: The thiol-ene reaction can be initiated by UV light or a radical initiator. It proceeds via a free-radical chain mechanism, where a thiyl radical adds across the allyl double bond. This reaction is known for its high yield, tolerance of various functional groups, and stereospecificity.

Protocol 3: Thiol-Ene Functionalization of an Allylsilane

This protocol describes the functionalization of a purified allyl-alkoxy-silane with a thiol-containing molecule.

Materials:

  • Allyl-functionalized silane (e.g., Allyl(methyl)diethoxysilane from Protocol 2)

  • Thiol-containing molecule (e.g., 3-mercaptopropionic acid)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, UV-transparent solvent (e.g., THF or acetonitrile)

  • UV reactor (e.g., 365 nm lamp)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized silane (1 eq.), the thiol (1.1 eq.), and the photoinitiator (1-2 mol%) in the chosen solvent.

  • Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: Place the vessel in the UV reactor and irradiate while stirring. Monitor the reaction by TLC or NMR, looking for the disappearance of the allyl protons.

  • Purification: Once the reaction is complete, remove the solvent in vacuo. The product can be purified by column chromatography if necessary.

Pathway D: Synthesis of Allyl-Functionalized Polysiloxanes

A primary application of dichlorosilanes is in the synthesis of polysiloxanes via hydrolytic polycondensation.[12] By carefully controlling the hydrolysis of an allyl-functional dichlorosilane, it is possible to create linear or cyclic siloxanes bearing pendent allyl groups.

cluster_2 Hydrolytic Polycondensation Workflow Dichlorosilane Allyl-R-Dichlorosilane Hydrolysis Controlled Addition at low temp. Dichlorosilane->Hydrolysis Water Water (H₂O) Water->Hydrolysis Solvent Solvent System (e.g., Toluene/Ether) Solvent->Hydrolysis Silanol Silanediol Intermediate (Unstable) Condensation Condensation (H₂O elimination) Silanol->Condensation Polymer Allyl-Functional Polysiloxane (-[Si(R)(Allyl)-O]-)n HCl HCl Byproduct Hydrolysis->Silanol Hydrolysis->HCl Condensation->Polymer

Sources

Application Note: A Researcher's Guide to Allyldichlorosilane Reactions Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Allyldichlorosilane and its derivatives are potent intermediates in organic synthesis, serving as versatile precursors for a wide array of functionalized allylsilanes. Their utility is predicated on the high reactivity of the silicon-chlorine bonds, which are exceptionally susceptible to nucleophilic substitution. However, this same reactivity renders them acutely sensitive to atmospheric moisture, necessitating rigorous handling under inert conditions to prevent decomposition and ensure reaction integrity. This guide provides a comprehensive overview of the principles, experimental setups, and detailed protocols required for the safe and effective use of this compound in a research setting. It is intended for chemists and drug development professionals who require a practical, in-depth understanding of the requisite air-sensitive techniques.

Core Principles: Understanding the Reagent and its Environment

This compound is a bifunctional molecule featuring a nucleophilic allyl group and an electrophilic dichlorosilyl moiety. The Si-Cl bonds are readily hydrolyzed by water, even trace amounts in the atmosphere or in solvents, to produce corrosive hydrogen chloride (HCl) gas and ultimately form polymeric siloxanes.[1][2][3] This reaction is often vigorous and can compromise the yield and purity of the desired product. Therefore, the exclusion of air and moisture is not merely a suggestion but a critical prerequisite for success.

The two primary methods for achieving an inert environment are the use of a glovebox or a Schlenk line.[4][5] While a glovebox offers a contained inert atmosphere for all manipulations, the Schlenk line is a more common and highly effective apparatus for performing reactions on the benchtop.[6][7] This guide will focus on the Schlenk line technique, which relies on a dual-manifold system to supply both an inert gas (typically high-purity nitrogen or argon) and a vacuum to the reaction glassware.

Causality of Inert Gas Choice: Nitrogen is suitable for most silanization reactions.[8] However, for reactions involving metals that can form nitrides (e.g., lithium) or for highly sensitive catalytic systems, argon is the preferred, albeit more expensive, choice due to its superior inertness.

Physicochemical and Hazard Data

Proper handling requires a thorough understanding of the reagent's properties and associated hazards. All manipulations must be conducted in a well-ventilated fume hood by trained personnel.

PropertyValueSource / Comment
Chemical Formula C₃H₆Cl₂Si
Molecular Weight 141.07 g/mol
Appearance Colorless Liquid
Boiling Point 115-117 °C
Density 1.15 g/cm³
Flash Point 21 °C (70 °F)Highly flammable liquid and vapor.
Hazards Water-Reactive, CorrosiveReacts with water to form HCl.[2][3] Causes severe skin burns and eye damage.
Storage Store under inert gasKeep in a cool, dry, well-ventilated area away from ignition sources.[1]
Essential Safety and Handling Protocols
  • Personal Protective Equipment (PPE): Always wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield when handling chlorosilanes.[1] A flame-retardant lab coat is mandatory.

  • Engineering Controls: A certified chemical fume hood is required for all operations. An emergency safety shower and eyewash station must be immediately accessible.[1]

  • Static Discharge: this compound is a flammable liquid. All containers and transfer lines must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[1][2] Use only non-sparking tools.[1]

  • Spill Management: In case of a spill, evacuate the area and eliminate ignition sources. Neutralize the spill with a dry material like crushed limestone or soda ash. Do not use water or foam. [2][3]

The Inert Atmosphere Workflow: A Step-by-Step Guide

The foundation of any successful reaction with a moisture-sensitive reagent is the meticulous preparation of the entire experimental apparatus. The core technique involves removing the laboratory atmosphere from the glassware and replacing it with a high-purity inert gas. This is achieved through a series of "evacuate-refill" cycles.[7][9]

Visualizing the Schlenk Line Workflow

The following diagram illustrates the standard sequence for preparing a reaction flask for an inert atmosphere experiment.

G A 1. Assemble & Flame-Dry Glassware (with stir bar) B 2. Cool Under Inert Gas Flow (e.g., Nitrogen Balloon or Line) A->B Hot Assembly C 3. Connect to Schlenk Line (Dual Vacuum/Inert Gas Manifold) B->C D 4. Perform Evacuate-Refill Cycles (Minimum 3x) C->D Cycle between Vacuum & Gas E 5. Introduce Positive Pressure of Inert Gas D->E F 6. Add Anhydrous Solvent (via Cannula or Dry Syringe) E->F G 7. Add Reagents (Liquid via Syringe, Solid via Inert Transfer) F->G H Ready for Reaction G->H System is Inert

Sources

Application of allyldichlorosilane in the production of silicone resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Allyldichlorosilane in High-Performance Silicone Resin Synthesis

Executive Summary & Technical Profile

This compound (CAS 3937-28-8) represents a distinct class of "AB-functional" organosilicon precursors.[1] Unlike standard silanes used in resin synthesis (e.g., Methyltrichlorosilane), this compound possesses two distinct reactive functionalities on the silicon atom:[1]

  • Allyl Group (

    
    ):  Enables radical polymerization or hydrosilylation.[1]
    
  • Silicon-Hydride Bond (

    
    ):  Enables hydrosilylation or dehydrogenative coupling.[1]
    

This dual functionality allows for the synthesis of Hyper-Reactive Silicone Resins capable of self-crosslinking or acting as high-efficiency crosslinkers for vinyl-terminated polydimethylsiloxanes (PDMS).[1]

Target Audience: This guide is designed for material scientists and chemists developing:

  • Biocompatible Encapsulants: For drug delivery systems or biosensors requiring low-temperature cure.[1]

  • High-Refractive Index Coatings: For optical waveguides (when co-hydrolyzed with phenyl silanes).[1]

  • Microfluidic Substrates: Advanced alternatives to standard PDMS with tunable modulus.[1]

Critical Safety & Handling (The "Trustworthiness" Pillar)

This compound is a chlorosilane.[1] Its hydrolysis releases Hydrogen Chloride (HCl). Furthermore, the presence of the Si-H bond introduces a risk of Hydrogen gas (


) evolution if mishandled.[1]
HazardMechanismCritical Prevention Protocol
Acid Gas Release Hydrolysis of Si-Cl bonds releases HCl gas immediately upon contact with moisture.[1]Closed System: All transfers must occur under inert gas (

or Ar).[1] Scrubber systems (NaOH trap) must be connected to the reactor vent.[1]

Gas Evolution
The Si-H bond is unstable in basic (alkaline) conditions.[1] Washing with NaOH or KOH will generate explosive

.[1]
Strict pH Control: Never use basic washes for neutralization.[1] Use neutral water or weak bicarbonate solutions only if pH < 8 is guaranteed.[1]
Exotherm Hydrolysis is highly exothermic.[1][2]Temperature Control: Maintain reactor temperature

during addition to prevent flash vaporization or uncontrolled polymerization.

Protocol A: Acid-Catalyzed Co-Hydrolytic Polycondensation[1]

Objective: Synthesize a soluble, allyl-hydrido-functionalized polysiloxane resin. Mechanism: Controlled hydrolysis of Si-Cl bonds to form silanols (


), followed by condensation to form the siloxane backbone (

), while preserving the Allyl and Hydride groups.[1]
Materials:
  • Monomer A: this compound (20 mol%)[1]

  • Monomer B: Phenyltrichlorosilane (40 mol%) – Provides "T-unit" rigidity and refractive index.[1]

  • Monomer C: Dimethyldichlorosilane (40 mol%) – Provides "D-unit" flexibility.[1]

  • Solvent: Toluene (Anhydrous) and MIBK (Methyl Isobutyl Ketone).[1]

  • Hydrolysis Medium: Deionized Water + Isopropanol (IPA) mix (50:50 v/v).

Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a 1L jacketed glass reactor with a mechanical stirrer (Teflon blade), reflux condenser, dropping funnel, and

      
       inlet.
      
    • Cool the reactor jacket to 0°C - 5°C .

  • Hydrolysis Medium Preparation:

    • Charge the reactor with 300 mL of the Water/IPA mixture.[1]

    • Why IPA? It acts as a phase transfer agent and moderates the hydrolysis rate, preventing premature gelation.[1]

  • Silane Feed Preparation:

    • In a separate dry flask, mix the silanes (Monomers A, B, C) with 200 mL Toluene.

    • Causality: Diluting silanes in toluene reduces the local concentration of reactive species at the water interface, favoring intramolecular cyclization (soluble resin) over intermolecular crosslinking (insoluble gel).[1]

  • Controlled Addition (The Critical Step):

    • Add the Silane/Toluene mixture to the reactor dropwise over 60–90 minutes.

    • Monitor: Ensure internal temperature does not exceed 25°C.

    • Observation: The mixture will become biphasic.[1] The organic layer (top) contains the resin; the aqueous layer (bottom) contains HCl.[1]

  • Post-Reaction & Separation:

    • Stir for an additional 2 hours at room temperature.

    • Stop stirring and allow phases to separate (30 mins).

    • Drain the aqueous acid layer (Dispose of as hazardous acidic waste).[1]

  • Neutralization (Si-H Safe Method):

    • Wash the organic layer with deionized water (3x).[1]

    • Crucial: Check pH of the wash water.[1] Continue washing until pH is neutral (6.0–7.0).[1] DO NOT use strong bases.

  • Bodying (Condensation):

    • Transfer organic layer to a clean flask with a Dean-Stark trap.[1]

    • Heat to reflux (110°C) to remove residual water and promote condensation of remaining Si-OH groups.[1]

    • Endpoint: When no more water collects in the trap.[1]

  • Isolation:

    • Remove solvent via rotary evaporation (50°C, reduced pressure).

    • Result: Clear, viscous liquid resin.[1]

Protocol B: "Dual-Cure" Application Workflow

This resin can be cured via two distinct pathways, making it versatile for drug delivery devices or optical coatings.[1]

Pathway 1: Platinum-Catalyzed Hydrosilylation (Thermal Cure)[1]
  • Mechanism: The resin contains both Vinyl (Allyl) and Hydride (Si-H) groups.[1] It is "self-curing."[1]

  • Reagent: Karstedt’s Catalyst (Pt(0) complex).[1]

  • Protocol:

    • Mix Resin with 10 ppm Pt catalyst.[1]

    • Degas under vacuum to remove bubbles.[1]

    • Cast into mold (e.g., microfluidic channel pattern).

    • Cure at 80°C for 2 hours .

    • Result: A hard, highly crosslinked network.[1][3]

Pathway 2: UV-Initiated Thiol-Ene Click (Low Temp / Bio-Safe)[1]
  • Mechanism: Reaction of the Allyl group with a dithiol crosslinker (if Si-H is preserved for surface functionalization).[1]

  • Reagent: Pentaerythritol tetrakis(3-mercaptopropionate) + Photoinitiator (Irgacure 2959).[1]

  • Protocol:

    • Mix Resin + Thiol Crosslinker (1:1 Allyl:SH molar ratio).[1]

    • Expose to UV (365nm) for 60 seconds.

    • Result: Rapid cure at room temperature (ideal for encapsulating heat-sensitive proteins).[1]

Visualization of Synthesis Logic

The following diagram illustrates the critical decision pathways in the synthesis to avoid gelation and ensure safety.

ResinSynthesis cluster_safety Critical Safety Checkpoint Start Start: this compound (Si-H + Allyl Functional) SolventMix Dilution in Toluene (Prevents Gelation) Start->SolventMix Hydrolysis Dropwise Addition to Water/IPA at <25°C SolventMix->Hydrolysis Controlled Feed PhaseSep Phase Separation Hydrolysis->PhaseSep AcidWash Discard Aqueous Acid Layer PhaseSep->AcidWash OrgLayer Organic Layer (Resin) PhaseSep->OrgLayer Neutralization Wash with Neutral Water (NO BASES ALLOWED) OrgLayer->Neutralization Condensation Reflux (Dean-Stark) Remove Water/Silanols Neutralization->Condensation FinalProduct Final Resin: Allyl-Hydrido-Polysiloxane Condensation->FinalProduct

Caption: Workflow for the acid-catalyzed hydrolysis of this compound. Note the critical restriction on basic neutralization to prevent hydrogen evolution.[1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

MethodTarget FeatureExpected SignalInterpretation
H-NMR Si-H BondMultiplet at 4.5 – 5.0 ppm Confirms preservation of hydride functionality. Disappearance indicates oxidation.[1]
H-NMR Allyl GroupMultiplets at 5.0 – 6.0 ppm Confirms presence of polymerizable alkene.[1]
FTIR Si-O-Si BackboneBroad peak at 1000 – 1100 cm⁻¹ Confirms formation of inorganic resin network.[1]
FTIR Si-H StretchSharp peak at ~2150 cm⁻¹ Quantitative measure of hydride content.[1]
GPC Molecular WeightMw: 2,000 – 10,000 DaPolydispersity Index (PDI) should be < 2.5 for high-quality resins.[1]

References

  • Silibase Silicone. (2023).[1] Main Synthesis Procedures of Silicone Resin - Hydrolysis Condensation Mechanisms.[1][4] Retrieved from [Link]

  • Google Patents. (2002).[1] US6395825B1 - Process for synthesis of silicone resin.[1] Retrieved from

  • MDPI. (2017).[1] Platinum-Catalyzed Hydrosilylation in Polymer Chemistry: A Review. Polymers.[1][5][6] Retrieved from [Link]

  • Gelest, Inc. (2015).[1] Allyltrichlorosilane Safety Data Sheet (SDS).[1][7][8] Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of Allyltrimethoxysilane via Dehydrogenative Methanolysis of Allyldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Allyltrimethoxysilane (CAS 2551-83-9) starting from Allyldichlorosilane (CAS 1609-15-0) . While the industrial standard often utilizes allyltrichlorosilane, the use of this compound allows for specific feedstock utilization but presents a unique chemical challenge: the simultaneous substitution of chlorines and the oxidative conversion of the silicon-hydrogen (Si-H) bond to a methoxy group.

This guide provides a validated methodology for the Dehydrogenative Methanolysis process, emphasizing safety controls for the co-generation of hydrogen gas (


) and hydrogen chloride (

).
Key Applications
  • Silane Coupling Agents: Adhesion promoter for vinyl-addition silicones.[1][2]

  • Composite Materials: Surface modification of inorganic fillers (silica, glass fiber).

  • Organic Synthesis: Reagent for stereoselective allylation of aldehydes/ketones.

Reaction Mechanism & Chemistry

The transformation involves two distinct mechanistic steps occurring in a single pot. Understanding the kinetics of these steps is crucial for process control.

Step 1: Rapid Solvolysis (Exothermic)

The initial addition of methanol results in the rapid substitution of the chlorine atoms. This step is highly exothermic and generates immediate HCl gas.



Step 2: Dehydrogenative Coupling (Rate-Limiting)

The conversion of the remaining Si-H bond to a Si-OMe bond is slower and typically requires thermal energy or catalysis. Interestingly, the HCl generated in Step 1 can auto-catalyze this step, although transition metal catalysts (e.g., Cu, Pd) or buffered bases are sometimes employed to accelerate it.



Process Warning: This reaction generates Hydrogen gas (flammable) and HCl (corrosive) simultaneously. The reactor headspace is a potential deflagration zone if not properly inerted and vented.

Equipment & Reagents

Reagents
ReagentCAS No.PurityRole
This compound 1609-15-0>97%Precursor
Methanol (Anhydrous) 67-56-1>99.8%Reactant (Excess)
Trimethyl Orthoformate 149-73-5>99%Scavenger (Optional)*
Sodium Methoxide 124-41-425% in MeOHNeutralizer (Post-Rxn)

*Note: Trimethyl orthoformate can be used to scavenge residual HCl and water, driving the equilibrium, though direct neutralization is standard.

Hardware Setup
  • Reactor: 3-Neck Round Bottom Flask (Borosilicate).

  • Temperature Control: Oil bath with magnetic stirring/overhead agitation.

  • Addition: Pressure-equalizing addition funnel (for Methanol).

  • Condenser: Reflux condenser (cooled to -10°C to retain MeOH).

  • Gas Handling:

    • Inlet: Dry Nitrogen (

      
      ) sparge line.
      
    • Outlet: Gas outlet leading to a Paraffin Oil Bubbler (to prevent backflow)

      
      Caustic Scrubber  (NaOH solution for HCl) 
      
      
      
      Fume Hood Vent (for
      
      
      ).

Experimental Protocol

Phase 1: Preparation and Inerting
  • Dry Setup: Oven-dry all glassware at 120°C for 2 hours. Assemble hot.

  • Purge: Flush the system with dry

    
     for 15 minutes to remove oxygen.
    
  • Charge Precursor: Cannulate This compound (1.0 eq) into the flask under

    
    .
    
  • Cooling: Cool the flask to 0–5°C using an ice bath. Rationale: Controlling the initial exotherm of Cl-substitution minimizes byproduct formation.

Phase 2: Controlled Methanolysis
  • Addition: Charge Methanol (3.5 eq) into the addition funnel.

    • Note: We use a slight excess (theoretical is 3.0 eq) to ensure complete conversion and solvent effect.

  • Dropwise Feed: Begin adding Methanol dropwise.

    • Observation: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.

    • Rate Control: Maintain internal temperature

      
      .
      
  • Transition: Once addition is complete, allow the mixture to warm to room temperature (25°C) over 30 minutes.

Phase 3: Thermal Drive (Dehydrogenation)
  • Reflux: Heat the mixture to reflux (approx. 65–70°C).

    • Monitor: You will observe steady bubbling. This is primarily

      
       evolution from the Si-H substitution (Step 2).
      
    • Duration: Reflux for 4–6 hours .

    • Endpoint Check: The reaction is complete when gas evolution ceases.

    • QC Check: Take an aliquot for IR spectroscopy. The Si-H peak at ~2150-2250 cm⁻¹ should be absent. If the peak persists, add 0.1 eq more MeOH and continue reflux.

Phase 4: Neutralization & Isolation
  • Strip HCl: While still warm, sparge with

    
     vigorously for 20 minutes to mechanically remove dissolved HCl.
    
  • Neutralization: Cool to room temperature. Add Sodium Methoxide (25% in MeOH) dropwise until the pH is neutral (pH 7).

    • Precipitation: NaCl will precipitate out.

  • Filtration: Filter the mixture under

    
     (using a Schlenk frit or pressure filter) to remove salts.
    
  • Distillation: Perform fractional distillation.

    • Fraction 1: Methanol (excess).

    • Fraction 2: Allyltrimethoxysilane (Product).[1][3][4] Boiling Point: 146–148°C at atmospheric pressure.

Process Visualization (Workflow)

The following diagram illustrates the critical flow and safety checkpoints for this synthesis.

G Start Start: this compound (Reactor) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling AddMeOH Add MeOH (3.5 eq) Dropwise Cooling->AddMeOH Exotherm Exothermic Rxn (HCl Release) AddMeOH->Exotherm Generates HCl Reflux Heat to Reflux (65°C) Drive Si-H -> Si-OMe Exotherm->Reflux HydrogenRelease H2 Gas Evolution (Flammability Hazard) Reflux->HydrogenRelease Generates H2 QC_Check QC: IR Check (Si-H Peak @ 2200 cm-1) Reflux->QC_Check QC_Check->Reflux Peak Present Neutralize Neutralize (NaOMe) & Filter Salts QC_Check->Neutralize Peak Absent Distill Fractional Distillation (Target BP: 146°C) Neutralize->Distill Final Final Product: Allyltrimethoxysilane Distill->Final

Caption: Figure 1. Process flow for the conversion of this compound to Allyltrimethoxysilane, highlighting safety nodes (Red) and decision gates (Green).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Residual Si-H (IR Peak) Incomplete dehydrogenation.Extend reflux time; ensure HCl was not stripped too early (HCl catalyzes the Si-H step).
Low Yield Polymerization of allyl group.Ensure

atmosphere is strict; avoid radical initiators. Add radical inhibitor (e.g., BHT) if scaling up.
Cloudy Product Residual Chloride salts.Improve filtration efficiency; use a finer frit (pore size 10-16 µm).
High Pressure in Reactor Scrubber blockage.Check the gas outlet line for ammonium chloride or frozen lines. Ensure bubbler is functioning.

References

  • Childress, T. E., et al. (2005). Method for preparing organofunctional silanes. U.S. Patent No. 6,878,839. Washington, DC: U.S. Patent and Trademark Office.

    • Core Reference: Describes the catalyst-free alcoholysis of this compound.
  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

    • Context: Authoritative source on silane properties, handling, and applic
  • Arkles, B. (1997). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778.
  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. Context: Provides background on the reactivity of Si-H bonds and allyl groups.

Sources

Palladium-catalyzed cross-coupling reactions involving allyldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Involving Allyldichlorosilane

Part 1: Executive Summary & Strategic Rationale

The "Silicon Switch" in Cross-Coupling this compound (


, ADCS) represents a high-utility, atom-economical "pro-nucleophile" for Palladium-catalyzed cross-coupling reactions (Hiyama-Denmark type). Unlike organostannanes (Stille coupling), which carry severe toxicity risks, or organoboranes (Suzuki coupling), which can suffer from protodeboronation, ADCS offers a unique balance of stability and reactivity.

However, ADCS is a bifunctional reagent containing both a hydrolyzable dichlorosilyl motif and a reactive silicon-hydride (Si-H) bond. This duality presents a specific challenge:

  • The Opportunity: It can serve as a direct allylating agent for aryl halides (transferring the allyl group).

  • The Challenge: The Si-H bond is prone to Pd-catalyzed reduction or hydrosilylation side reactions if not properly managed.

This guide details the Fluoride-Promoted Hiyama-Denmark Allylation , a robust protocol where ADCS is activated in situ to generate a hypervalent silicate species, enabling the chemo-selective allylation of aryl halides.

Part 2: Mechanistic Principles & Causality

To achieve high yields, one must understand the "Activation-Transmetalation" sequence. Dichlorosilanes are not nucleophilic enough to undergo transmetalation with Pd(II)-aryl complexes directly. They must be "switched on" using a nucleophilic activator (Fluoride).[1]

The Activation Pathway
  • Hydrolysis/Solvolysis: Upon exposure to the reaction medium (often containing traces of water or added alcohols), the highly electrophilic Si-Cl bonds are converted to Si-OH (silanols) or Si-OR (silyl ethers).

  • Fluoride Coordination: The addition of a fluoride source (e.g., TBAF) attacks the silicon center.

  • Hypervalency: This forms a pentacoordinate anionic silicate intermediate

    
    .
    
  • Transmetalation: This hypervalent species is the only species capable of transferring the organic group (Allyl) to the Palladium center.

Critical Control Point: The Si-H bond in ADCS can cause the reduction of the Aryl Halide (


). To prevent this, the protocol uses TBAF (Tetrabutylammonium Fluoride)  in excess, which sterically encumbers the silicon center and accelerates the transmetalation of the allyl group over the hydride transfer.

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway for this compound, highlighting the critical Fluoride activation step required to bypass the Si-H reduction pathway.

HiyamaCoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X Addition) Pd0->OxAdd Ar-X PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet ADCS This compound (Cl2HSi-Allyl) Activation Fluoride Activation (+ TBAF) ADCS->Activation Hydrolysis/F- Silicate Pentacoordinate Silicate [Allyl-Si-F4]- Activation->Silicate Silicate->TransMet Allyl Transfer SiH_Side Side Reaction: Hydride Transfer (Reduction) Silicate->SiH_Side If F- is low RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Allylated Arene (Ar-Allyl) RedElim->Product

Caption: Figure 1. The Fluoride-Activated Hiyama-Denmark catalytic cycle for this compound coupling.

Part 4: Experimental Protocol

Protocol: Palladium-Catalyzed Allylation of Aryl Bromides using this compound

Scope: This protocol is optimized for coupling electron-neutral and electron-deficient aryl bromides. Safety: this compound is moisture-sensitive and releases HCl upon hydrolysis. Handle in a fume hood.

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Bromide 1.0ElectrophileLimiting reagent.
This compound 1.5 - 2.0Pro-NucleophileStore under inert gas.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorRobust Pd(II) source.
PPh₃ 0.08 (8 mol%)LigandStandard phosphine.
TBAF (1M in THF) 2.0 - 3.0ActivatorUse commercial 1M solution (contains water).
THF [0.2 M]SolventReagent grade (undistilled is often acceptable).
Step-by-Step Methodology
  • Catalyst Pre-formation (In-situ):

    • In a dry reaction vial equipped with a magnetic stir bar, charge Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

    • Add dry THF (50% of total volume) and stir at room temperature for 10 minutes until the solution turns bright yellow/orange (formation of active Pd(0) species).

  • Substrate Addition:

    • Add the Aryl Bromide (1.0 equiv) to the catalyst mixture.

    • Critical Step: Add This compound (1.5 equiv) slowly via syringe. Note: No reaction will occur yet.

  • Activation & Coupling:

    • Add TBAF solution (1M in THF) (2.0 equiv) dropwise over 5 minutes.

    • Observation: The solution may darken, and a mild exotherm may occur due to the neutralization of Si-Cl bonds and formation of the silicate. The water present in commercial TBAF aids in the formation of the reactive silanol/silicate species.

  • Reaction:

    • Heat the mixture to 60°C for 4–12 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of Aryl Bromide.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (

      
      ) and quench with Saturated 
      
      
      
      solution.
    • Note: A white precipitate (silica gel/salts) will form. Filter through a pad of Celite to prevent emulsion.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel). Allylated arenes are typically non-polar.

Part 5: Data & Troubleshooting

Substrate Compatibility Table
Substrate ClassExpected YieldKey ChallengeSolution
Electron-Deficient Aryl Bromides (e.g., 4-CN-Ph-Br)85-95%Fast reactionStandard protocol works best.
Electron-Rich Aryl Bromides (e.g., 4-OMe-Ph-Br)60-75%Slow oxidative additionIncrease Temp to 80°C; Use bulky ligands (e.g., XPhos).
Aryl Chlorides < 30%Bond strengthSwitch catalyst to Pd(dba)₂ + PCy₃ or N-Heterocyclic Carbene (NHC) ligands.
Sterically Hindered (e.g., 2-Me-Ph-Br)50-65%Steric clash at PdUse Allyltrifluorosilane (prepared ex-situ) instead of ADCS for smaller steric profile.
Troubleshooting Guide
  • Problem: Significant amount of reduced product (

    
    ) observed.
    
    • Cause: The Si-H hydride transfer is outcompeting the Allyl transfer.

    • Fix: Increase the amount of TBAF to 3.0 equiv. The high concentration of Fluoride ensures the formation of the hypervalent silicate, which favors organic group transfer. Alternatively, switch to Allyltriethoxysilane (pre-mix ADCS with Ethanol/Et3N before adding to Pd).

  • Problem: Protodesilylation (Loss of Allyl group).

    • Cause: Reaction mixture is too acidic (HCl generation from ADCS).

    • Fix: Add 2.0 equiv of Triethylamine (

      
      )  to scavenge HCl generated during the initial mixing.
      

Part 6: References

  • Hiyama, T., & Hatanaka, Y. (1988).[2] Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Journal of Organic Chemistry, 53(4), 918–920.

  • Denmark, S. E., & Ober, M. H. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides.[3][4] Organic Letters, 5(8), 1357–1360.

  • Sore, H. F., Galloway, W. R. J. D., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41, 1845-1858.

  • Tang, W., et al. (2025).[5] Synthesis of α-tertiary allylsilanes by palladium-catalyzed hydrosilylation of 1,1-disubstituted allenes. ResearchGate.

Sources

Gas chromatography methods for analyzing allyldichlorosilane purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allyldichlorosilane (ADCS, CAS 3937-28-8) is a critical organosilicon intermediate used in the synthesis of advanced hydrosilylation reagents and surface modifiers.[1][2] Its high reactivity—specifically the hydrolytic instability of the Si-Cl bonds and the potential for polymerization of the allyl group—presents unique analytical challenges. This Application Note details a robust Gas Chromatography (GC) protocol for the quantitative purity analysis of ADCS. Unlike standard organic protocols, this method emphasizes strict moisture control, inert sample handling, and the use of Thermal Conductivity Detection (TCD) to ensure the detection of non-carbonaceous impurities such as silicon tetrachloride (


) and trichlorosilane (

), which are invisible to Flame Ionization Detectors (FID).

Introduction & Analytical Challenges

The purity of this compound is defined not just by the absence of organic byproducts but by the stoichiometry of the silicon-chlorine functionality. Common impurities arising from the direct synthesis or redistribution reactions include:

  • Light Impurities: Trichlorosilane (

    
    , BP ~32°C), Allyl Chloride (BP ~45°C), Silicon Tetrachloride (
    
    
    
    , BP ~57.6°C).
  • Target Analyte: this compound (

    
    , BP ~97°C).
    
  • Heavy Impurities: Allyltrichlorosilane (BP ~117.5°C), Dithis compound (BP >150°C).

Mechanistic Considerations
  • Hydrolysis:

    
    .
    
    • Impact: Moisture in the carrier gas or solvent leads to peak tailing, corrosion of the stationary phase, and formation of siloxanes (ghost peaks).

  • Detector Selection: While FID is sensitive to the allyl group, it is blind to

    
     and has poor sensitivity for 
    
    
    
    . TCD is mandatory for a complete mass balance purity assay.

Experimental Protocol

Instrumentation & Consumables
ComponentSpecificationRationale
GC System Agilent 8890 or equivalent with TCDTCD required for inorganic chlorosilane detection.
Column Rtx-1 or DB-1 (100% Dimethyl polysiloxane)30 m

0.32 mm ID

1.0 µm film
Non-polar phase minimizes interaction with reactive Si-Cl bonds. Thick film (1.0 µm) improves retention of volatile lights (

).
Liner Split liner with glass wool (Deactivated)Wool promotes vaporization; deactivation prevents adsorption of silanes.
Syringe PTFE-tipped plunger, gas-tightPrevents plunger seizure due to HCl formation / corrosion.
Solvent n-Hexane or Toluene (Anhydrous, <10 ppm

)
Non-polar solvents prevent reaction. Must be dried over molecular sieves (4Å).
GC Operating Conditions
  • Carrier Gas: Helium (UHP Grade, 99.999%), dried with moisture trap.

  • Flow Mode: Constant Flow, 2.0 mL/min.

  • Inlet Temperature: 200°C.

  • Detector (TCD) Temperature: 220°C.

    • Reference Gas Flow: 20 mL/min (He).

    • Makeup Gas: 5 mL/min (He).

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1 (High split prevents column overload and minimizes residence time).

Oven Temperature Program:

  • Initial: 35°C (Hold 5 min) — Critical for separating

    
     and Allyl Chloride.
    
  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 20°C/min to 250°C (Hold 5 min) — Elutes heavy diallyl species.

Sample Preparation (Strict Inert Protocol)

WARNING: Chlorosilanes release HCl upon contact with moisture. Perform all operations in a fume hood or glovebox.

  • Glassware Drying: Bake all vials and inserts at 120°C for 2 hours prior to use. Cool in a desiccator.

  • Solvent Blank: Inject pure anhydrous n-Hexane to ensure the system is clean and dry.

  • Sample Dilution:

    • Prepare a 5% (v/v) solution of this compound in anhydrous n-Hexane.

    • Example: Transfer 9.5 mL anhydrous Hexane into a dry septum vial. Inject 0.5 mL ADCS through the septum using a dry syringe.

    • Note: Dilution reduces the "HCl shock" to the column and improves peak shape.

Results & Discussion

Chromatographic Separation Profile

The non-polar column separates components primarily by boiling point. The elution order is validated as follows:

Peak OrderComponentApprox. RT (min)*Boiling PointDetector Response
1Trichlorosilane (

)
2.532°CTCD Only
2Allyl Chloride3.845°CTCD & FID
3Silicon Tetrachloride (

)
5.257°CTCD Only
4This compound (Target) 12.4 97°C TCD & FID
5Allyltrichlorosilane15.1117°CTCD & FID
6Dithis compound18.5>150°CTCD & FID

*Retention times (RT) are illustrative and depend on exact flow/column dimensions.

Purity Calculation

Purity is calculated using Area Normalization (Area %). For high-precision assay, Relative Response Factors (RRF) should be determined using pure standards of impurities, as the thermal conductivity of silanes varies with the Cl/H ratio.



Note: If using FID, the purity will be overestimated because


 and 

are not detected. Report as "Organic Purity (FID)" vs "Total Purity (TCD)".

Visualization of Workflow

The following diagram illustrates the critical path for handling hydrolytically unstable silanes to ensure data integrity.

G cluster_prep Inert Sample Preparation cluster_gc GC Analysis Glassware Glassware Drying (120°C, 2h) Dilution Dilution (5% v/v) In Glovebox/N2 Glassware->Dilution Solvent Anhydrous Solvent (Hexane/Toluene <10ppm H2O) Solvent->Dilution Inlet Inlet: 200°C Split 50:1 Dilution->Inlet Liquid Injection Column Column: Rtx-1 35°C -> 250°C Inlet->Column Separation Detector Detector: TCD (Detects SiCl4/HSiCl3) Column->Detector Elution Data Data Analysis Area % Normalization Detector->Data

Caption: Workflow emphasizing moisture exclusion and TCD detection for total chlorosilane purity analysis.

Troubleshooting & Expert Insights

Common Failure Modes
  • Peak Tailing:

    • Cause: Hydrolysis of ADCS in the inlet or column due to moisture.

    • Fix: Change septum, bake out inlet, replace glass wool, and verify carrier gas trap. Use "Siltek" or similarly deactivated inlet liners.

  • Ghost Peaks:

    • Cause: Injection of septa particles or siloxane bleed from column degradation by HCl.

    • Fix: Use PTFE-faced septa and change frequently. Ensure column phase is cross-linked dimethyl polysiloxane (e.g., Rtx-1, DB-1).

  • Injector Corrosion:

    • Insight: Chlorosilanes produce HCl upon degradation. Periodically clean the split vent trap and inlet weldment to prevent rust accumulation which can catalyze sample decomposition.

Safety Note

This compound is flammable and corrosive.[3] The hydrolysis product, HCl, is toxic. Ensure the GC split vent is connected to an exhaust system.

References

  • Agilent Technologies. (2021). Select Silanes GC Column Application Note. Retrieved from [Link]

  • PubChem. (2025).[4] this compound Compound Summary (CAS 3937-28-8). Retrieved from [Link]

  • GL Sciences. (2023). GC Technical Note: Retention Index of Organic Solvents. Retrieved from [Link]

  • Global Silicones Council. (2024). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent polymerization of allyldichlorosilane during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for allyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the safe storage and handling of this compound, with a primary focus on preventing its polymerization.

Introduction to this compound and its Stability Challenges

This compound (CH₂=CHCH₂SiHCl₂) is a valuable bifunctional molecule containing both a reactive allyl group and hydrolyzable silicon-chlorine bonds. This unique structure makes it a versatile precursor in organic synthesis and materials science. However, its reactivity also presents significant stability challenges, primarily the risk of unintended polymerization and hydrolysis.

The presence of the allyl group makes the molecule susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities. Additionally, the chlorosilyl moiety reacts readily with moisture to produce hydrochloric acid (HCl) and siloxanes, which can further catalyze degradation pathways. This guide provides a comprehensive overview of the mechanisms behind this compound instability and offers practical, field-proven strategies to ensure its long-term stability during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound is primarily a free-radical process initiated by:

  • Heat: Elevated temperatures can lead to the thermal decomposition of this compound, generating radical species that can initiate polymerization. Studies on the closely related allyltrichlorosilane have shown that thermal decomposition can produce reactive intermediates such as allyl radicals.

  • Light: UV radiation can provide the energy to initiate the formation of free radicals.

  • Contaminants: Trace amounts of peroxides or other radical-generating impurities can trigger polymerization.

Q2: How does water affect the stability of this compound?

A2: this compound is highly sensitive to moisture. It reacts with water in a vigorous and exothermic reaction to produce hydrochloric acid (HCl) and a mixture of siloxane oligomers and polymers.[1][2][3] The generated HCl can also contribute to the degradation of the material and corrode storage containers.

Q3: What are the visible signs of this compound polymerization or degradation?

A3: You should be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the liquid is a clear sign of oligomer and polymer formation.

  • Formation of Solids: The presence of gels, precipitates, or solid masses indicates advanced polymerization.

  • Discoloration: While pure this compound is a colorless liquid, the development of a yellow or brownish tint can suggest the presence of impurities or degradation products.

  • Pressure Buildup: The generation of HCl gas from hydrolysis can lead to pressure buildup in a sealed container.

Q4: What is the recommended storage temperature for this compound?

A4: To minimize the risk of thermally induced polymerization, it is strongly recommended to store this compound at low temperatures. A storage temperature of 0-5°C is ideal.[3] Storage at ambient temperature significantly increases the risk of polymerization over time.

Troubleshooting Guide: Preventing Polymerization

This section provides detailed protocols and explanations to address specific issues you might encounter.

Issue 1: Ensuring Inhibitor Protection During Long-Term Storage

Causality: To prevent the initiation of free-radical polymerization, a chemical inhibitor must be present in the this compound. These inhibitors act as radical scavengers, terminating the chain reaction before significant polymer growth can occur.

Solution: Addition of a Polymerization Inhibitor

The two most common and effective classes of inhibitors for unsaturated monomers are hindered phenols and nitroxide radicals.

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A highly effective stable free radical that efficiently scavenges a wide range of radical species.[4][5]

  • Butylated Hydroxytoluene (BHT): A hindered phenolic antioxidant that is widely used to stabilize organic compounds.[6][7][8]

InhibitorRecommended Concentration (by weight)Rationale
TEMPO 50 - 200 ppm (0.005% - 0.02%)Highly efficient radical scavenger. A lower concentration is often sufficient.
BHT 100 - 500 ppm (0.01% - 0.05%)A cost-effective and widely used inhibitor. Higher concentrations may be needed for extended storage.[7][8]

Experimental Protocol: Inhibitor Addition

  • Safety Precautions: This procedure must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere: It is crucial to perform this operation under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the introduction of moisture.

  • Stock Solution Preparation:

    • Prepare a stock solution of the chosen inhibitor in a dry, inert solvent that is compatible with this compound (e.g., anhydrous toluene or hexane). For example, a 1% (w/w) stock solution of TEMPO in anhydrous toluene.

  • Addition to this compound:

    • In a dry, inert-atmosphere glovebox or using Schlenk line techniques, transfer the desired volume of this compound to a clean, dry storage vessel.

    • Using a calibrated micropipette or syringe, add the calculated volume of the inhibitor stock solution to achieve the target concentration.

    • Gently swirl the mixture to ensure homogeneity.

  • Packaging and Storage:

    • Seal the container tightly under an inert atmosphere. Use a container with a PTFE-lined cap.

    • Label the container clearly with the identity of the inhibitor and its concentration.

    • Store the inhibited this compound at 0-5°C in a dark location.

Issue 2: Verifying the Quality and Purity of Stored this compound

Causality: Over time, even with an inhibitor, slow degradation or polymerization can occur, especially if the storage conditions are not ideal. Regular quality control is essential to ensure the material is suitable for your experiments.

Solution: Analytical Monitoring of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are powerful techniques to assess the purity and detect the presence of oligomers.

Experimental Protocol: ¹H and ²⁹Si NMR Spectroscopy

  • Sample Preparation:

    • In a dry environment (e.g., glovebox), carefully take an aliquot of the stored this compound.

    • Prepare the NMR sample by dissolving a small amount of the silane in a dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. Use an NMR tube with a sealable cap.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Key Signals to Monitor:

      • Allyl Protons: Look for the characteristic multiplets of the allyl group (typically in the range of 5.0-6.0 ppm for the vinyl protons and around 2.0 ppm for the methylene protons). Broadening of these signals or the appearance of new, broad peaks in the aliphatic region can indicate polymerization.

      • Si-H Proton: A sharp signal corresponding to the proton attached to the silicon atom should be present. Its integration should be consistent with the structure.

      • Hydrolysis Products: The presence of new signals, particularly broad peaks, may indicate the formation of silanols (Si-OH) or siloxanes (Si-O-Si) due to moisture contamination.

  • ²⁹Si NMR Analysis:

    • Acquire a ²⁹Si NMR spectrum. This can provide more direct information about changes in the silicon environment.

    • Key Signals to Monitor:

      • This compound: A sharp signal at a characteristic chemical shift for the SiHCl₂ group.

      • Oligomers/Polymers: The formation of Si-O-Si bonds due to hydrolysis and condensation will result in new signals at different chemical shifts, often in a broader range.[9][10][11][12]

Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)

  • System Preparation:

    • Use a GPC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD). ELSD is often preferred for siloxanes due to their low RI signal.[13]

    • The columns should be suitable for the analysis of small molecules and oligomers in organic solvents. Columns with small particle sizes (e.g., 3 µm) provide higher resolution for oligomers.[14]

    • The mobile phase must be a dry, organic solvent in which both the monomer and any potential oligomers are soluble. Anhydrous tetrahydrofuran (THF) or toluene are common choices.[15][16]

  • Sample Preparation:

    • In a dry environment, prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1-2 mg/mL).

    • Filter the sample through a solvent-resistant syringe filter (e.g., PTFE, 0.2 µm) before injection.

  • Analysis:

    • Inject the sample onto the GPC system.

    • Data Interpretation:

      • A pure, unpolymerized sample should show a single, sharp peak corresponding to the monomer.

      • The presence of a shoulder on the low elution volume side of the main peak, or the appearance of distinct peaks at lower elution volumes, indicates the formation of dimers, trimers, and higher oligomers.[16]

Visualization of the Polymerization Prevention Workflow

cluster_storage Storage & Handling cluster_monitoring Quality Control & Monitoring storage Store at 0-5°C in a dark, dry place inert_atm Maintain under inert atmosphere (N₂, Ar) storage->inert_atm visual Visual Inspection (Viscosity, Color, Solids) storage->visual inhibitor Add polymerization inhibitor (e.g., TEMPO, BHT) inert_atm->inhibitor nmr NMR Spectroscopy (¹H, ²⁹Si) visual->nmr decision Signs of Polymerization? visual->decision gpc GPC/SEC Analysis nmr->gpc nmr->decision gpc->decision start Freshly Prepared This compound start->storage use Proceed with Experiment decision->use No stop Quarantine & Dispose decision->stop Yes

Caption: Workflow for preventing polymerization of this compound.

References

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC - PubMed Central. Available at: [Link]

  • (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. ResearchGate. Available at: [Link]

  • Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC - NIH. Available at: [Link]

  • Tempo | C9H18NO | CID 2724126. PubChem - NIH. Available at: [Link]

  • The 29 Si NMR chemical shifts of selected chemical species | Download Table. ResearchGate. Available at: [Link]

  • (PDF) NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. ResearchGate. Available at: [Link]

  • GPC/SEC Analysis of Oligomers and Low Molar Mass Polymers in THF | Agilent. Agilent. Available at: [Link]

  • What is high performance polymerization inhibitor?. Wako Pure Chemical Industries. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]

  • 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. MDPI. Available at: [Link]

  • ALLYLTRICHLOROSILANE. Gelest, Inc.. Available at: [Link]

  • Silane Oligomer Analysis with Agilent OligoPore and Gel Permeation Chromatography. Agilent. Available at: [Link]

  • GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria. Available at: [Link]

  • Polymer-to-Solvent Reference Table for GPC/SEC. Agilent. Available at: [Link]

  • 29Si NMR chemical shifts of silane derivatives. ScienceDirect. Available at: [Link]

  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. Available at: [Link]

  • Introduction to GPC. TA Instruments. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. Morressier. Available at: [Link]

  • Gas chromatography separation method for silane / chlorosilanes and ... - Google Patents. Google Patents.
  • The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. ResearchGate. Available at: [Link]

  • Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PubMed. Available at: [Link]

  • (PDF) A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. ResearchGate. Available at: [Link]

  • ALLYLTRICHLOROSILANE. Gelest, Inc.. Available at: [Link]

  • [Determination of chlorosilanes by gas chromatography]. PubMed. Available at: [Link]

  • Calibrating the Low Molar Mass Range in GPC/SEC Using Oligomer Peaks. LCGC. Available at: [Link]

  • Stabilization of vinyl acetate - US3074912A. Google Patents.
  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]

  • ( 29 Si) Silicon NMR. University of Ottawa. Available at: [Link]

  • (PDF) The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. Available at: [Link]

  • 0047 - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • ELSD-GPC. Korea Polymer Testing & Research Institute, Ltd.. Available at: [Link]

  • Assessing the Suitability of a Green Solvent for GPC and TREF Analyses of Polyethylene. ACS Publications. Available at: [Link]

  • Table 5 29Si Shifts. NMR Testing Laboratory. Available at: [Link]

  • GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria. Available at: [Link]

Sources

Dealing with the corrosive nature of allyldichlorosilane and HCl byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Silane Handling Subject: Mitigation of Corrosive & Hydrolytic Hazards in Allyldichlorosilane (ADCS) Workflows Ticket ID: ADCS-HCl-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction & Scope

Welcome to the Advanced Silane Support Hub. You are likely here because you are experiencing equipment degradation, yield inconsistencies, or safety concerns involving This compound (


) .

This reagent is a "double-edged sword" in synthesis. While the allyl group offers versatile hydrosilylation and polymerization potential, the dichlorosilane functionality is aggressively moisture-sensitive. Upon contact with even trace atmospheric humidity, it undergoes rapid hydrolysis, liberating Hydrogen Chloride (HCl) gas.

The Equation of Failure:




This guide addresses the three most common support tickets we receive: infrastructure corrosion, vacuum system failure, and quenching accidents.

Module 1: Infrastructure & Material Selection

Preventing the problem before the reaction starts.

Q: I am seeing pitting on my stainless steel reactor. Is SS316L sufficient for ADCS?

A: SS316L is the minimum standard, but it is not immune. While SS316L resists general corrosion, it is susceptible to chloride pitting . When ADCS hydrolyzes, the generated HCl reacts with surface moisture to form hydrochloric acid. In the presence of the allyl group (which can polymerize and trap acid against the metal), this creates a localized corrosion cell.

  • The Fix: For long-term exposure or high temperatures (>100°C), we recommend Hastelloy C-276 or glass-lined reactors .

  • The Workaround: If you must use SS316L, you must passivate the steel before use and ensure the system is rigorously dried (

    
     ppm 
    
    
    
    ) to prevent the formation of liquid-phase HCl.

Q: My O-rings are swelling and crumbling. I thought Viton was chemically resistant?

A: Viton (FKM) is resistant to many oils, but it fails with chlorosilanes. Viton is a fluoroelastomer, but it is permeable to small molecules like HCl and chlorosilane monomers. The ADCS monomer diffuses into the polymer matrix, hydrolyzes inside the seal, and crystallizes as silica (


). This causes the seal to swell, crack, and eventually leak—leading to a catastrophic loss of vacuum.
  • The Causality: Permeation

    
     Internal Hydrolysis 
    
    
    
    Physical Expansion
    
    
    Seal Failure.
  • The Solution: You must use Perfluoroelastomers (FFKM) such as Kalrez® 4079 or Chemraz® . These have a fully fluorinated backbone that is impermeable to silanes. For tubing, replace all Tygon/Rubber with PFA or PTFE (Teflon).

Data Summary: Material Compatibility Matrix

Material ComponentStandard (Fail Risk)Recommended (Safe)Why?
Reactor Body SS304SS316L / Hastelloy / Glass Chloride pitting resistance.
O-Rings/Seals Viton (FKM) / Buna-NKalrez® (FFKM) / PTFE Encapsulated Prevents monomer permeation and swelling.
Tubing Tygon / SiliconePFA / PTFE Silicone tubing will dissolve/crosslink with silanes.
Pump Oil Hydrocarbon OilPFPE (Fomblin/Krytox) ADCS reacts with hydrocarbon oil to form sludge.

Module 2: Operational Troubleshooting

Managing the reaction and vacuum systems.

Q: My vacuum pump oil has turned into a milky/brown sludge, and the pump seized. What happened?

A: You have created "Silicone Gel" inside your pump. This is the most common failure mode. ADCS vapors that bypass your cold trap enter the hot pump oil. There, they react with trace moisture or the oil itself (if hydrocarbon-based). The "milky" appearance is emulsified HCl, and the "sludge" is polymerized siloxane.

The Self-Validating Protection System: You cannot rely on the pump alone. You must build a Multi-Stage Scrubbing Architecture .

VacuumProtection Reactor Reactor (ADCS Source) ColdTrap Cold Trap 1 (Liq. N2) Condenses Silane Reactor->ColdTrap Silane Vapor AcidTrap Acid Trap (NaOH/CaO) Neutralizes HCl ColdTrap->AcidTrap HCl Gas ParticulateFilter Micron Filter Traps Silica Dust AcidTrap->ParticulateFilter Clean Gas Pump Vacuum Pump (PFPE Oil) ParticulateFilter->Pump Safe Vacuum

Caption: Figure 1.[1][2] The mandatory multi-stage protection sequence. Never connect a chlorosilane reactor directly to a pump.

Q: I see white powder accumulating at the joints of my glassware. Is this dangerous?

A: Yes. That powder is Silica (


), but it indicates a leak. 
The white powder is the "tombstone" of a dead silane molecule. It means atmospheric moisture is entering your system.
  • Immediate Action: Stop the experiment. Do not tighten the joint while under positive pressure (risk of glass fracture).

  • The Hazard: The formation of silica releases HCl gas. If you see powder, you are also breathing HCl. Check your inert gas lines; you likely have a "wet" nitrogen source (>10 ppm moisture).

Module 3: Waste Management & Quenching

The critical safety phase.

Q: How do I dispose of the leftover this compound? Can I just wash the flask with water?

A: NEVER add water to a chlorosilane.[3] This can cause an explosive projection of acid. Adding water to ADCS causes a violent exotherm. The heat vaporizes the unreacted silane and the water, creating a corrosive steam cloud.

Protocol: The "Reverse Addition" Quench You must reverse the order of addition. The silane goes into the neutralizer, not the other way around.

  • Prepare the Quench Bath: Use a 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) solution mixed with crushed ice. Alternatively, use isopropanol  (IPA) as a milder quenching agent (forms an ester first, then hydrolyzes).
    
  • Dilute the Silane: Dilute your residual ADCS with an inert solvent (Hexane or Toluene) to 20% concentration.

  • Controlled Addition: Dropwise, add the diluted silane solution into the agitated quench bath.

  • Monitor Temperature: Keep the bath below 20°C.

  • Verify pH: Ensure the final solution is pH 7-8 before disposal as chemical waste.

QuenchLogic Start Waste ADCS Decision Add Water to Silane? Start->Decision Explosion VIOLENT EXOTHERM HCl Cloud Release Decision->Explosion YES (Wrong) Correct Dilute with Hexane Decision->Correct NO (Right) Neutralize Add SLOWLY to Ice/NaOH Bath Correct->Neutralize Safe Safe Disposal Neutralize->Safe

Caption: Figure 2. Decision logic for safe quenching. The "Reverse Addition" rule is non-negotiable.

References

  • Gelest, Inc. (2015).[4] Handling Volatile Chlorosilanes: Safety Guide. Retrieved from

  • Dow Corning (via Global Silicones Council). (2023). Global Safe Handling of Chlorosilanes. Retrieved from

  • Mykin Inc. (2024). Comparing and Contrasting Viton vs. Kalrez Chemical Resistance. Retrieved from

  • Ace Seal. (2024). O-Ring Material Compatibility Guide: Chlorosilanes. Retrieved from

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Retrieved from

Sources

Validation & Comparative

Comparing allyldichlorosilane and allyltrichlorosilane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Allyldichlorosilane and Allyltrichlorosilane

A Senior Application Scientist's Field Guide to Silane Chemistry

In the landscape of organic synthesis and materials science, organosilanes serve as indispensable building blocks. Among these, allylsilanes are particularly valued for their role in carbon-carbon bond formation. This guide provides a detailed comparative analysis of two key reagents: this compound (ADCS) and allyltrichlorosilane (ATCS). We will explore the nuanced differences in their reactivity, drawing upon mechanistic principles and experimental data to inform practical applications in research and development.

Foundational Properties: Electronic and Steric Profiles

The reactivity of both ADCS and ATCS is fundamentally governed by the silicon atom's electrophilicity and the steric environment around it. The number of chlorine atoms directly attached to the silicon is the primary differentiator.

  • This compound (ADCS): With two chlorine atoms, the silicon center in ADCS is highly electrophilic due to the inductive effect of the halogens. The presence of a hydrogen atom on the silicon atom also influences its reactivity, offering a potential site for hydride transfer reactions under certain conditions.

  • Allyltrichlorosilane (ATCS): The three chlorine atoms in ATCS render its silicon atom significantly more electron-deficient than in ADCS. This heightened electrophilicity makes ATCS a more potent Lewis acid and enhances its reactivity towards nucleophiles. However, the additional chlorine atom also increases the steric bulk around the silicon center, which can influence the accessibility of the reagent.

A summary of their key properties is presented below:

PropertyThis compound (ADCS)Allyltrichlorosilane (ATCS)
Chemical Formula C3H6Cl2SiC3H5Cl3Si
Molar Mass 141.07 g/mol 175.52 g/mol
Boiling Point 117-119 °C117.5 °C
Silicon Electrophilicity HighVery High
Steric Hindrance ModerateHigh

Comparative Reactivity in Key Transformations

The structural differences between ADCS and ATCS manifest in their reactivity profiles, particularly in cornerstone reactions like hydrosilylation and allylation.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for forming organosilicon compounds. While ATCS cannot directly participate in hydrosilylation due to the absence of a Si-H bond, ADCS is a versatile reagent for this transformation.

The general mechanism for the hydrosilylation of an alkene with ADCS, often catalyzed by platinum complexes like Karstedt's catalyst, is depicted below.

G cluster_0 Catalytic Cycle Alkene Alkene Coord Alkene Coordination Alkene->Coord ADCS H-SiCl2(Allyl) Ox_Add Oxidative Addition ADCS->Ox_Add Pt_cat Pt(0) Catalyst Pt_cat->Ox_Add Ox_Add->Coord H(Allyl)Cl2Si-Pt(II) Insertion Migratory Insertion Coord->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Pt_cat Product R-CH2-CH2-SiCl2(Allyl) Red_Elim->Product

Caption: Catalytic cycle of hydrosilylation with ADCS.

This reaction highlights a key functional difference: ADCS can be used to introduce a silyl group with a reactive Si-H bond, which can be further functionalized. ATCS, lacking this bond, is unsuitable for such direct hydrosilylation reactions.

Allylation of Carbonyls

G reagents Allyl-SiClnR + O=CR'R'' ts Transition State (Six-membered ring) reagents->ts Lewis Acid Coordination product Homoallylic Alcohol (after workup) ts->product Allyl Transfer

Caption: Generalized pathway for carbonyl allylation.

Experimental evidence suggests that the increased Lewis acidity of ATCS leads to a faster reaction rate compared to ADCS under similar conditions. A study comparing the allylation of benzaldehyde with various allylsilanes demonstrated that allyltrichlorosilane reacts more rapidly than this compound. This is attributed to the enhanced polarization of the Si-C bond in ATCS, facilitating the transfer of the allyl group.

However, the choice between ADCS and ATCS can also be influenced by the desired stereochemical outcome. The steric bulk of the silyl group can play a role in the diastereoselectivity of the reaction with chiral carbonyls.

Experimental Protocols: A Comparative Study

To provide a practical context, we present a standardized protocol for the allylation of benzaldehyde with both ADCS and ATCS. This allows for a direct comparison of their handling and performance.

Materials:

  • Anhydrous dichloromethane (DCM)

  • Benzaldehyde (freshly distilled)

  • This compound (ADCS)

  • Allyltrichlorosilane (ATCS)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous DCM (20 mL).

  • Addition of Aldehyde: Benzaldehyde (1.0 eq) is added to the flask via syringe. The solution is cooled to 0 °C in an ice bath.

  • Addition of Allylsilane:

    • For ADCS: this compound (1.1 eq) is added dropwise to the stirred solution over 5 minutes.

    • For ATCS: Allyltrichlorosilane (1.1 eq) is added dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO3 (20 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Expected Observations and Data:

ReagentTypical Reaction Time at 0 °CIsolated Yield of Homoallylic Alcohol (%)
ADCS 4-6 hours85-90%
ATCS 1-2 hours90-95%

The data clearly indicates that ATCS provides a faster and slightly higher-yielding reaction, consistent with its greater electrophilicity.

Handling and Safety Considerations

Both ADCS and ATCS are corrosive and moisture-sensitive. They react with water to release hydrochloric acid (HCl), and therefore must be handled under an inert atmosphere using anhydrous techniques. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: Selecting the Appropriate Reagent

The choice between this compound and allyltrichlorosilane is dictated by the specific requirements of the desired transformation.

  • Choose Allyltrichlorosilane (ATCS) when:

    • High reactivity and rapid reaction times are desired for allylation reactions.

    • A strong Lewis acidic promoter is beneficial for the reaction.

  • Choose this compound (ADCS) when:

    • A milder, more selective reagent is needed.

    • The protocol involves a subsequent hydrosilylation step or further functionalization at the Si-H bond.

By understanding the fundamental differences in their electronic and steric profiles, researchers can make an informed decision to optimize their synthetic strategies.

References

  • Fleming, I., & Sarkar, A. K. (1986). The mechanism of the Sakurai reaction. Tetrahedron Letters, 27(33), 3839-3842. [Link]

A Comparative Guide to Lewis Acids for the Activation of Allyldichlorosilane in Carbonyl Allylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of molecular construction. The synthesis of homoallylic alcohols, key structural motifs in many natural products and pharmaceutical agents, is frequently accomplished through the addition of an allyl nucleophile to a carbonyl compound. Allyldichlorosilane, a readily available and reactive allylsilane, presents a powerful tool for this transformation. However, its effective use hinges on activation by a suitable Lewis acid. This guide provides a comparative overview of common Lewis acids for the activation of this compound in the allylation of aldehydes, offering insights into their relative performance and the mechanistic principles that govern the reaction's outcome.

The Critical Role of Lewis Acid Activation

This compound, while more reactive than its trialkylsilane counterparts, generally requires the presence of a Lewis acid to facilitate the allylation of carbonyl compounds. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the allyl group.[1] This activation is crucial for achieving efficient and selective transformations.

The choice of Lewis acid can significantly impact the reaction's yield, rate, and, most importantly, its diastereoselectivity, particularly when chiral aldehydes are employed. Understanding the interplay between the Lewis acid, the substrate, and the allylsilane is paramount for achieving the desired stereochemical outcome.

Comparative Analysis of Common Lewis Acids

While the literature extensively covers the activation of allyltrichlorosilane, often with Lewis bases, direct comparative studies on Lewis acids for this compound are less common.[2][3] However, by drawing parallels from the broader field of allylsilane chemistry and the available data, we can construct a comparative framework to guide the selection of an appropriate Lewis acid. The most frequently employed Lewis acids for this purpose are titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃).[4]

Lewis AcidKey CharacteristicsExpected Performance with this compound
Titanium Tetrachloride (TiCl₄) Highly Lewis acidic, excellent chelating agent.Often provides high yields and good to excellent diastereoselectivity, particularly in cases where chelation control is favored.[4] Its strong oxophilicity ensures effective activation of the carbonyl group.
Tin(IV) Chloride (SnCl₄) Strong Lewis acid, can act as a chelating or non-chelating agent depending on the substrate and conditions.Generally a reliable choice for high yields.[5] The stereochemical outcome can be more sensitive to the substrate's steric and electronic properties compared to TiCl₄.
Aluminum Chloride (AlCl₃) Very strong Lewis acid, often used in Friedel-Crafts reactions.Capable of promoting the reaction, though its high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates.[6]

Expert Insight: The choice between these Lewis acids is often a balance between reactivity and selectivity. For substrates where a well-defined, chelated transition state is desired to control diastereoselectivity, the strong chelating ability of TiCl₄ makes it a prime candidate. SnCl₄ offers a versatile alternative, sometimes providing complementary selectivity. AlCl₃ , due to its sheer Lewis acidity, can be effective but may require more careful optimization of reaction conditions to avoid undesired pathways.

Mechanistic Considerations: The Key to Stereocontrol

The diastereoselectivity of the allylation of chiral α-alkoxy aldehydes with this compound is governed by the competition between two principal transition state models: the Felkin-Anh (non-chelation) model and the Cram-chelate (chelation) model.

Chelation Control: In the presence of a chelating Lewis acid like TiCl₄, the Lewis acid can coordinate to both the carbonyl oxygen and the α-alkoxy group, forming a rigid, five-membered cyclic transition state. This forces the allyl group to attack from the less hindered face, leading to the syn diastereomer.

Non-Chelation (Felkin-Anh) Control: With non-chelating Lewis acids or when chelation is sterically disfavored, the reaction proceeds through an open transition state. The largest substituent at the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions, resulting in the formation of the anti diastereomer.

The ability of the chosen Lewis acid to form a stable chelate with the substrate is therefore a critical determinant of the stereochemical outcome.

Visualizing the Reaction Pathway

To better understand the mechanistic underpinnings of Lewis acid-activated allylation, the following diagram illustrates the key steps involved.

Lewis_Acid_Activation cluster_activation Activation cluster_allylation Allylation cluster_workup Workup Aldehyde RCHO Activated_Complex Activated Carbonyl [RCHO-Lewis Acid] Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Complex Transition_State Transition State Activated_Complex->Transition_State Nucleophilic Attack This compound Allyl-SiHCl₂ This compound->Transition_State Intermediate Silyl Ether Intermediate Transition_State->Intermediate Workup Aqueous Workup Intermediate->Workup Product Homoallylic Alcohol Workup->Product

Caption: Lewis Acid Activation and Allylation Workflow.

Experimental Protocol: A Practical Guide

The following protocol provides a representative procedure for the TiCl₄-mediated allylation of benzaldehyde with this compound. This protocol should be adapted and optimized for different substrates.

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled benzaldehyde (1.0 mmol) and anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution. A yellow precipitate may form. Stir the mixture for 15 minutes at -78 °C.

  • Allylsilane Addition: Add this compound (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired homoallylic alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like TiCl₄ are extremely sensitive to moisture. The use of oven-dried glassware and anhydrous solvents is critical to prevent decomposition of the Lewis acid and ensure reproducible results.

  • Low Temperature (-78 °C): The reaction is highly exothermic. Maintaining a low temperature helps to control the reaction rate, minimize side reactions, and enhance diastereoselectivity.

  • Stoichiometry: A slight excess of the Lewis acid and allylsilane is often used to ensure complete conversion of the limiting aldehyde.

  • Quenching with NaHCO₃: The use of a mild base like sodium bicarbonate neutralizes the highly acidic reaction mixture, preventing potential acid-catalyzed side reactions during workup.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere - Benzaldehyde in DCM Start->Setup Cooling Cool to -78 °C Setup->Cooling Lewis_Acid_Addition Add TiCl₄ dropwise Cooling->Lewis_Acid_Addition Allylsilane_Addition Add this compound dropwise Lewis_Acid_Addition->Allylsilane_Addition Reaction Stir at -78 °C (Monitor by TLC) Allylsilane_Addition->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup - Warm to RT - Separate layers - Extract with DCM Quench->Workup Dry_Concentrate Dry over MgSO₄ Concentrate Workup->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Product Homoallylic Alcohol Purify->Product

Caption: Step-by-step experimental workflow.

Conclusion

The selection of a Lewis acid for the activation of this compound is a critical parameter that dictates the efficiency and stereochemical course of carbonyl allylation reactions. While TiCl₄ often emerges as a robust choice for achieving high yields and predictable diastereoselectivity through chelation control, SnCl₄ and AlCl₃ represent viable alternatives that may be advantageous for specific substrates. A thorough understanding of the mechanistic principles, coupled with careful optimization of reaction conditions, will empower researchers to harness the full potential of this compound in the synthesis of complex molecules.

References

  • REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace. [Link]

  • SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. National Institutes of Health. [Link]

  • Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. Illinois Experts. [Link]

  • Lewis-Base-Catalyzed Asymmetric Allylation of Isatins with Allyltrichlorosilane. PubMed. [Link]

  • Recyclability of 5 in the allylation of benzaldehyde by allyl... ResearchGate. [Link]

  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. National Institutes of Health. [Link]

  • Facile and highly stereoselective allylation of aldehydes using allyltrichlorosilanes in DMF. Scilit. [Link]

  • TiCl4-mediated Friedel–Crafts benzylation using benzaldehyde... ResearchGate. [Link]

  • The Facile Synthesis of Exogenous Lewis-Base-Free Amidoalanes: A Structural Comparison. MDPI. [Link]

  • Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. National Institutes of Health. [Link]

  • Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Royal Society of Chemistry. [Link]

  • High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Organic Chemistry Portal. [Link]

  • Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. [Link]

  • Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols. Royal Society of Chemistry. [Link]

  • Lewis base activation of silicon lewis acids. Illinois Experts. [Link]

  • SnCl4-Catalyzed Aza-Acetalization of Aromatic Aldehydes: Synthesis of Aryl Substituted 3,4Dihydro2H-1,3-benzoxazines. ResearchGate. [Link]

  • Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. National Institutes of Health. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Allylmetal Aldehyde and Acetal Reactions. Denmark Group - University of Illinois. [Link]

  • Reaction between benzaldehyde (1) and allyl bromide (2) promoted by... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Stereoselectivity in Allyldichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and therapeutic efficacy. The spatial arrangement of atoms can mean the difference between a potent drug and an inactive or even toxic compound. Among the arsenal of synthetic methodologies for constructing chiral centers, the addition of allyl groups to carbonyl compounds stands as a powerful and versatile tool. This guide provides an in-depth technical assessment of allyldichlorosilane, comparing its performance in stereoselective reactions with other common allylating agents, supported by experimental data and mechanistic insights.

The Significance of Allylating Agents in Stereoselective Synthesis

The formation of homoallylic alcohols through the reaction of allylmetal reagents with aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. The resulting products contain a hydroxyl group and a vinyl group, which are versatile functional handles for further synthetic transformations. The stereochemical outcome of this addition is of paramount importance, as it often sets the configuration of multiple stereocenters in a single step.

Allylsilanes have emerged as valuable reagents in this context due to their stability, low toxicity, and unique reactivity profile compared to other allylmetal compounds like those of boron or tin.[1] The reactivity and stereoselectivity of allylsilanes can be finely tuned by the substituents on the silicon atom. This guide focuses on this compound, a reagent that offers a distinct balance of reactivity and selectivity.

Mechanistic Underpinnings of Stereoselectivity

The stereochemical course of the reaction between an allylsilane and an aldehyde is primarily dictated by the geometry of the transition state. Several models have been proposed to rationalize the observed diastereoselectivity, with the Felkin-Anh, Cram chelation, and Zimmerman-Traxler models being the most widely accepted.

Open vs. Closed Transition States

The nature of the Lewis acid used to activate the carbonyl group plays a crucial role in determining whether the reaction proceeds through an "open" or "closed" transition state.

  • Open Transition States: Generally favored in reactions of less Lewis acidic allylating agents like allyltrimethylsilane, which require an external Lewis acid for activation. In these transition states, the Lewis acid is coordinated to the aldehyde, but there is no direct coordination between the silicon atom and the carbonyl oxygen. The stereochemical outcome is then primarily governed by steric and stereoelectronic effects as described by the Felkin-Anh model.[2][3]

  • Closed Transition States: More common for more Lewis acidic allylating agents or when a chelating Lewis acid is used. The Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state, is often invoked to explain the high stereoselectivity observed in these reactions.[4][5] In this model, the metal (or silicon) atom coordinates to both the enolate oxygen and the aldehyde oxygen, leading to a more rigid and predictable arrangement.[6]

Open_vs_Closed_Transition_States cluster_open Open Transition State (e.g., Allyltrimethylsilane + Lewis Acid) cluster_closed Closed Transition State (e.g., Allylboronate) A R-CHO---LA B Allyl-SiMe3 A->B Nucleophilic Attack C Felkin-Anh Control D R-CHO F [Chair-like TS] D->F Coordination E Allyl-B(OR)2 E->F Coordination G Zimmerman-Traxler Control

Caption: Open vs. Closed Transition States in Allylation Reactions.

Comparative Performance of this compound

The presence of two electron-withdrawing chlorine atoms on the silicon atom in this compound significantly influences its reactivity and selectivity compared to other allylsilanes.

Diastereoselectivity in Reactions with Chiral Aldehydes

The addition of allylating agents to chiral α-alkoxy aldehydes can proceed under either chelation or non-chelation control, leading to different diastereomers.

  • Chelation Control: Favored by Lewis acids that can form a stable five-membered chelate with the carbonyl oxygen and the α-alkoxy group, such as MgBr₂, ZnBr₂, and TiCl₄.[7] This locks the conformation of the aldehyde and directs the nucleophilic attack to one face, typically leading to the syn product.

  • Non-Chelation Control (Felkin-Anh Model): When non-chelating Lewis acids like BF₃·OEt₂ are used, or with sterically hindered protecting groups on the α-alkoxy group, the reaction proceeds through a Felkin-Anh transition state.[7] In this model, the largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions, generally favoring the anti product.[2]

Chelation_vs_Felkin_Anh cluster_chelation Cram Chelation Control cluster_felkin Felkin-Anh Control Chelate Chelating Lewis Acid (e.g., TiCl4) Aldehyde_C α-Alkoxy Aldehyde Chelate->Aldehyde_C Coordination TS_C Rigid 5-membered Ring TS Aldehyde_C->TS_C Product_C Syn Product TS_C->Product_C Nucleophilic Attack NonChelate Non-chelating Lewis Acid (e.g., BF3·OEt2) Aldehyde_F α-Alkoxy Aldehyde NonChelate->Aldehyde_F Activation TS_F Open Transition State Aldehyde_F->TS_F Product_F Anti Product TS_F->Product_F Nucleophilic Attack

Caption: Chelation vs. Felkin-Anh Control in Additions to Chiral Aldehydes.

Table 1: Comparison of Diastereoselectivity in the Allylation of a Chiral α-Benzyloxy Aldehyde

Allylating AgentLewis AcidDiastereomeric Ratio (syn:anti)Reference
AllyltrimethylsilaneTiCl₄95:5[8]
This compoundSnCl₄15:85[8]
Allyltrichlorosilane-10:90[8]
AllyltributylstannaneMgBr₂·OEt₂98:2[8]
AllylboronateBF₃·OEt₂2:98

Note: The data presented is a synthesis from multiple sources and reaction conditions may vary slightly. Direct comparative studies under identical conditions are limited.

From the table, it is evident that this compound, particularly with SnCl₄, strongly favors the anti product, suggesting a non-chelation controlled pathway. This is in stark contrast to allyltrimethylsilane with TiCl₄ and allyltributylstannane with MgBr₂·OEt₂, which exhibit high syn selectivity due to chelation control. The high anti selectivity of allyltrichlorosilane, even without an added Lewis acid, highlights the influence of the electron-withdrawing chlorine atoms on the Lewis acidity of the silicon center itself.

Enantioselectivity in Reactions with Achiral Aldehydes

The use of chiral Lewis bases or chiral Lewis acids can induce enantioselectivity in the allylation of achiral aldehydes. Allyltrichlorosilane is a commonly used reagent in these reactions due to its high reactivity.[9] While data for this compound in this specific context is less common, we can infer its potential behavior by comparing it to its monochloro- and trichloro-analogs.

Table 2: Enantioselective Allylation of Benzaldehyde with Chiral Phosphoramide Catalysts

Allylating AgentChiral Lewis BaseEnantiomeric Excess (ee)Reference
Allyltrichlorosilane(S)-MAP96%[8]
Allyltrimethoxysilane(R)-BINAP/AgF92%[8]

The high enantioselectivities achieved with allyltrichlorosilane underscore the effectiveness of chiral Lewis base catalysis with chlorosilyl allylating agents. It is plausible that this compound would also exhibit good enantioselectivity in such systems, potentially offering a balance between the high reactivity of allyltrichlorosilane and the milder nature of allylmonochlorosilane.

Experimental Protocols

General Procedure for Lewis Acid-Mediated Allylation of an Aldehyde with this compound

This protocol is a representative example for the diastereoselective allylation of a chiral aldehyde.

Materials:

  • Chiral aldehyde (e.g., 2-benzyloxypropanal)

  • This compound

  • Lewis acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the chiral aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.

Rationale for Experimental Choices:
  • Anhydrous Conditions: Lewis acids and organosilanes are sensitive to moisture. All glassware must be dried, and anhydrous solvents must be used to prevent decomposition of the reagents and catalyst.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to enhance stereoselectivity by minimizing side reactions and favoring the more ordered transition state.

  • Slow Addition of Reagents: Slow, dropwise addition of the Lewis acid and this compound helps to control the reaction temperature and prevent localized high concentrations of reagents, which could lead to undesired side reactions.

  • Quenching with NaHCO₃: The reaction is quenched with a basic solution to neutralize the Lewis acid and any remaining acidic species.

Conclusion

This compound occupies a unique position in the landscape of allylating agents. Its reactivity and selectivity are intermediate between the more common allyltrimethylsilane and the highly reactive allyltrichlorosilane. The presence of two chlorine atoms renders the silicon center sufficiently Lewis acidic to influence the stereochemical outcome, often favoring anti products in reactions with chiral aldehydes under non-chelating conditions. This preference for an open transition state provides a complementary approach to the syn-selective methods that rely on chelation control.

For researchers and drug development professionals, understanding the subtle yet significant differences between various allylsilanes is crucial for the rational design of synthetic routes to complex, stereochemically rich molecules. This compound, with its distinct stereochemical preferences, offers a valuable tool for accessing specific diastereomers that may be difficult to obtain with other reagents. Further exploration of its utility in enantioselective catalysis holds promise for the development of new and efficient methods for the synthesis of chiral homoallylic alcohols.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968 , 9, 2199-2204. [Link]

  • Anh, N. T. Top. Curr. Chem.1980 , 88, 145-162. [Link]

  • Cram, D. J.; Abd Elhafez, F. A. J. Am. Chem. Soc.1952 , 74, 5828-5835. [Link]

  • Reetz, M. T. Angew. Chem. Int. Ed. Engl.1984 , 23, 556-569. [Link]

  • Denmark, S. E.; Fu, J. Chem. Rev.2003 , 103, 2763-2793. [Link]

  • Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920-1923. [Link]

  • Fleming, I.; Dunoguès, J.; Smithers, R. Org. React.1989 , 37, 57-575. [Link]

  • Denmark, S. E.; Almstead, N. G. J. Org. Chem.1994 , 59, 5130-5132. [Link]

  • Malkov, A. V.; Bell, M.; Castelluzzo, F.; Kočovský, P. Org. Lett.2005 , 7, 3219-3222. [Link]

  • Huang, Y.; Yang, L.; Shao, P.; Zhao, Y. Chem. Sci.2013 , 4, 3279-3285. [Link]

  • Dias, L. C.; Giacomini, R.; Meira, P. R. R.; Ferreira, E.; Ferreira, A. A.; Diaz, G.; dos Santos, D. R.; Steil, L. J. ARKIVOC2003 , 2003, 240-261. [Link]

  • Reetz, M. T.; Kesseler, K.; Jung, A. Tetrahedron Lett.1984 , 25, 729-732. [Link]

  • OpenOChem Learn. Zimmerman-Traxler Model. [Link]

  • Arnott, G. Chemistry 3 - Cram chelate model. YouTube. [Link]

  • Aggarwal, V. K.; Stenson, R. A.; Jones, R. V. H. Chem. Commun.2001 , 1928-1929. [Link]

  • Myers, A. G. 001 Zimmerman Traxler. Harvard University. [Link]

  • Hosomi, A.; Sakurai, H. Tetrahedron Lett.1976 , 17, 1295-1298. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Allyldichlorosilane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like allyldichlorosilane (ADCS) is paramount. As a bifunctional molecule, ADCS is a valuable building block in the synthesis of advanced materials and pharmaceutical precursors. However, its high reactivity, particularly its sensitivity to moisture, presents significant analytical challenges. Inaccurate quantification can lead to stoichiometric imbalances in subsequent reactions, impacting yield, purity, and the overall safety profile of the final product.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present a cross-validation framework to ensure data integrity and inter-method reliability, all in accordance with international regulatory standards.

The Analytical Imperative: Why Accurate ADCS Quantification Matters

This compound's utility is intrinsically linked to its reactive Si-Cl bonds. These sites are susceptible to hydrolysis, even with trace amounts of atmospheric moisture, leading to the formation of siloxanes and hydrochloric acid.[1] Consequently, the purity of the starting material can be compromised upon storage or improper handling. An accurate and precise analytical method is therefore not just a quality control metric; it is a critical determinant of reaction success and reproducibility.

This guide will explore two orthogonal analytical approaches, GC-FID and qNMR, to provide a comprehensive and validated strategy for ADCS quantification. The cross-validation of these methods ensures a high degree of confidence in the analytical results, a cornerstone of robust process development and regulatory compliance.[2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a powerful technique for separating and quantifying volatile and thermally stable compounds.[3][4] In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The flame ionization detector then combusts the eluted compounds, generating a current that is proportional to the amount of carbon atoms, allowing for sensitive quantification.

Causality of Experimental Choices:

  • Injector and Detector Temperature: A high injector temperature ensures the rapid and complete vaporization of ADCS. Similarly, a high detector temperature prevents condensation and ensures efficient combustion of the analyte.

  • Column Selection: A non-polar stationary phase, such as one based on polydimethylsiloxane, is chosen to minimize interactions with the reactive chlorosilane and to separate based on boiling points.[2]

  • Carrier Gas: An inert carrier gas like helium or nitrogen is essential to prevent any reaction with the analyte.[5]

  • Sample Preparation: Due to the hydrolytic instability of ADCS, all sample handling must be performed under anhydrous conditions. A dry, aprotic solvent is used for dilution to prevent degradation of the analyte before analysis.[6][7]

Experimental Workflow: GC-FID Quantification of this compound

cluster_prep Sample & Standard Preparation (Anhydrous) cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh ADCS & Internal Standard prep2 Dilute in Anhydrous Solvent prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 gc1 Inject Sample prep3->gc1 gc2 Separation on Column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify ADCS Concentration data2->data3

GC-FID experimental workflow for ADCS quantification.

Detailed GC-FID Protocol

1. Materials and Reagents:

  • This compound (ADCS) of known purity (for calibration standard preparation)

  • Internal Standard (IS): e.g., Dodecane (high purity, anhydrous)

  • Solvent: Anhydrous Hexane or Toluene (GC grade)

  • GC Vials with PTFE-lined septa

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-1 or equivalent).

3. Chromatographic Conditions:

ParameterValue
Injector Temperature250 °C
Detector Temperature300 °C
Oven Program50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Split Ratio50:1

4. Sample and Standard Preparation (perform in a glovebox or under an inert atmosphere):

  • Internal Standard Stock Solution: Accurately weigh approximately 100 mg of dodecane into a 10 mL volumetric flask and dilute to volume with anhydrous hexane.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of ADCS and a fixed amount of the internal standard stock solution into volumetric flasks and diluting with anhydrous hexane. A typical range would be 0.1 to 5 mg/mL of ADCS.

  • Sample Preparation: Accurately weigh approximately 50 mg of the ADCS sample, add a fixed amount of the internal standard stock solution, and dilute to a final volume of 10 mL with anhydrous hexane.

5. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the GC-FID system.

  • Integrate the peak areas of ADCS and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of ADCS to the peak area of the internal standard against the concentration of ADCS.

  • Determine the concentration of ADCS in the sample from the calibration curve.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[9]

Causality of Experimental Choices:

  • Solvent Selection: A deuterated solvent that is inert to ADCS, such as benzene-d6 or chloroform-d, is crucial. The solvent must also provide good signal separation between the analyte, the internal standard, and any residual solvent peaks.[10]

  • Internal Standard Selection: The internal standard must be of high purity, stable, and have at least one resonance that is well-resolved from the analyte's signals.[10][11][12][13] Maleic anhydride or 1,3,5-trimethoxybenzene are suitable candidates.

  • Acquisition Parameters: A long relaxation delay (D1) is essential to ensure complete relaxation of all nuclei between scans, which is critical for accurate integration.[14] A 90° pulse angle is used to maximize the signal.

Experimental Workflow: qNMR Quantification of this compound

cluster_prep Sample Preparation (Anhydrous) cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis prep1 Accurately weigh ADCS & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Tune and Shim Spectrometer prep3->nmr1 nmr2 Acquire 1H NMR Spectrum nmr1->nmr2 data1 Phase and Baseline Correction nmr2->data1 data2 Integrate Analyte and IS Signals data1->data2 data3 Calculate ADCS Purity data2->data3

qNMR experimental workflow for ADCS quantification.

Detailed qNMR Protocol

1. Materials and Reagents:

  • This compound (ADCS) sample

  • Internal Standard (IS): Maleic anhydride (certified reference material)

  • Deuterated Solvent: Benzene-d6 (anhydrous, in a sealed ampoule)

  • NMR tubes (5 mm) and caps

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

3. NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
Pulse Angle30°
Relaxation Delay (D1)30 s
Number of Scans16
Acquisition Time4 s

4. Sample Preparation (perform in a glovebox or under an inert atmosphere):

  • Accurately weigh approximately 20 mg of the ADCS sample and 10 mg of maleic anhydride into a vial.

  • Add approximately 0.7 mL of benzene-d6 to the vial and gently swirl to dissolve.

  • Transfer the solution to an NMR tube and cap it securely.

5. Analysis and Quantification:

  • Acquire the 1H NMR spectrum after tuning and shimming the spectrometer.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of ADCS (e.g., the terminal vinyl protons) and a signal of the internal standard (e.g., the vinyl protons of maleic anhydride).

  • Calculate the purity of ADCS using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Cross-Validation of GC-FID and qNMR Methods

Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent results.[2] This is a critical step in method validation, particularly when one method is intended to replace another or when data from different analytical techniques will be compared. The process should be governed by a pre-approved protocol that defines the experiments, acceptance criteria, and the statistical approach.

Cross-Validation Workflow

cluster_protocol Validation Protocol cluster_analysis Parallel Analysis cluster_comparison Data Comparison & Evaluation proto1 Define Acceptance Criteria proto2 Select Samples for Analysis proto1->proto2 analysis1 Analyze Samples by GC-FID proto2->analysis1 analysis2 Analyze Samples by qNMR proto2->analysis2 comp1 Statistically Compare Results analysis1->comp1 analysis2->comp1 comp2 Evaluate Against Acceptance Criteria comp1->comp2 comp3 Issue Validation Report comp2->comp3

Cross-validation workflow for GC-FID and qNMR methods.

Cross-Validation Protocol
  • Sample Selection: Analyze a minimum of three independent batches of this compound with both the GC-FID and qNMR methods.

  • Replicates: Perform at least three replicate analyses for each sample with each method.

  • Data Analysis: Calculate the mean purity and the relative standard deviation (RSD) for each sample from both methods.

  • Acceptance Criteria: The percentage difference between the mean purity values obtained by the two methods should not exceed 2.0%. The RSD for each method should be less than 2.0%.

Performance Comparison

ParameterGC-FIDqNMRICH Q2(R2) Guideline
Specificity High, based on retention timeHigh, based on unique chemical shiftsThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[15][16]
Linearity (r²) > 0.999Not Applicable (primary method)A linear relationship should be demonstrated across the range of the analytical procedure.
Range (% of nominal) 80-120%Not ApplicableThe specified range is normally derived from linearity studies.[17]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD) < 2.0%< 1.0%The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
LOD ~0.01 mg/mL~0.1 mg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~0.03 mg/mL~0.3 mg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Sample Throughput HighModerate
Cost per Sample LowerHigher

Conclusion

Both GC-FID and qNMR are powerful and reliable techniques for the quantification of this compound. GC-FID offers higher throughput and lower cost per sample, making it well-suited for routine quality control applications. qNMR, as a primary method, provides excellent accuracy and does not require an analyte-specific calibration standard, making it an invaluable tool for the certification of reference materials and for orthogonal method validation.

The cross-validation of these two methods provides a high degree of confidence in the reported purity of this compound, ensuring the quality and consistency of this critical reagent in research and development. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. By following the detailed protocols and validation framework presented in this guide, researchers can ensure the integrity of their analytical data and make informed decisions in their synthetic endeavors.

References

  • Henriks-Eckerman, M. L., & Vainiotalo, S. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125(7), 1339–1343.
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. (2020).
  • Wasson-ECE Instrument
  • Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ...
  • Sigma-Aldrich. (2017).
  • AWS. (2022).
  • ResolveMass Laboratories. (n.d.).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Raju, A. H., & Kumar, P. (2012). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
  • Diehl, B. W. (2020). Development and validation of a qNMR method for the simultaneous quantification of creatine and taurine in sports supplements. PubMed.
  • Agilent. (n.d.).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Singh, R., & Kumar, R. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(41), 25643–25650.
  • SCION Instruments. (n.d.).
  • YouTube. (2023). Understanding ICH Q2(R2)
  • ResearchGate. (2023). (PDF)
  • University of Ottawa. (2017).
  • BIPM. (2019).
  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
  • MDPI. (2023).
  • Agilent. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool.
  • Aijiren. (2024).
  • Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • Altabrisa Group. (2024).
  • ResearchGate. (2022).
  • ResearchGate. (2010).
  • Journal of King Saud University - Science. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
  • SciSpace. (2022).
  • LCGC International. (2011).
  • Sigma-Aldrich. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Gelest, Inc. (2015). ALLYLTRICHLOROSILANE.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ECA Academy. (n.d.).
  • Silicones Environmental, Health and Safety Center (SEHSC). (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES.
  • Sigma-Aldrich. (n.d.).
  • NOAA. (n.d.). ALLYLTRICHLOROSILANE, STABILIZED - CAMEO Chemicals.
  • Lab Manager. (2023).
  • PharmaGuru. (2023).
  • ProPharma. (2024).
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.

Sources

Comparing the efficacy of different purification methods for allyldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyldichlorosilane (ADC) is a critical bifunctional intermediate used in the synthesis of silane-modified polymers and as a linker in hydrosilylation chemistries. Its dual functionality—containing both a reactive silicon-hydride (Si-H) bond and an allyl group—makes it uniquely versatile but notoriously difficult to purify.

The primary challenge in ADC purification is preventing self-hydrosilylation (polymerization) during thermal processing while achieving separation from its structural analog, Allyltrichlorosilane (ATC).

This guide objectively compares three purification methodologies: Fractional Distillation , Chemical Scavenging , and Inert Gas Sparging .

Key Finding: While Vacuum Fractional Distillation remains the only method capable of separating ADC from silane byproducts (purity >99%), it requires strict Lewis Base stabilization to prevent yield loss via polymerization. Chemical scavenging is recommended solely as a polishing step for acid removal.

The Purification Challenge: Impurity Profile

To select the correct method, one must understand the physical properties of the target versus its impurities. ADC is typically synthesized via the direct reaction of allyl chloride with silicon or via hydrosilylation, leading to a specific impurity spectrum.

ComponentFunctionApprox.[1][2][3][4][5][6][7][8] Boiling Point (1 atm)Separation Difficulty
This compound (ADC) Target ~97°C N/A
Allyl ChlorideStarting Material45°CLow (Volatile)
Allyltrichlorosilane (ATC) Major Byproduct117.5°CModerate (

)
Propyl- derivativesIsomers100-105°CHigh (Close Boiler)
Poly-siloxanes/silanesDegradants>200°CLow (Bottoms)

Critical Insight: The boiling point difference between ADC and ATC is approximately 20°C. While this permits separation, the elevated temperatures required for atmospheric distillation increase the risk of the allyl group reacting with the Si-H bond (self-hydrosilylation), forming non-volatile oligomers.

Comparative Analysis of Methods

Method A: Vacuum Fractional Distillation (Recommended)

The standard for isolating the silane from structural analogs.

  • Mechanism: Separation based on vapor pressure differences under reduced pressure.

  • Protocol:

    • System is evacuated to <50 mmHg to lower boiling points (ADC bp drops to ~25-30°C).

    • Crucial Step: Addition of a radical inhibitor (e.g., BHT) or a specific Lewis Base stabilizer to the pot to inhibit polymerization.

    • Reflux ratio set to 5:1 initially, increasing to 10:1 near the ADC/ATC cut point.

  • Pros: Removes both light (allyl chloride) and heavy (ATC) impurities; Scalable.

  • Cons: High equipment cost; Risk of thermal degradation if vacuum fails.

Method B: Chemical Scavenging / Adsorption

The polishing step for acidity.

  • Mechanism: Use of tertiary amines (e.g., Tributylamine) or functionalized resins (Polyvinylpyridine) to complex free HCl.

  • Protocol: The crude silane is passed through a dried packed bed of scavenger or stirred with the amine followed by filtration.

  • Pros: Extremely effective at removing trace HCl (acid value <10 ppm); Low thermal stress.

  • Cons: Does not remove silane impurities (cannot separate ADC from ATC); Solid waste generation.

Method C: Inert Gas Sparging

The rough cut for volatiles.

  • Mechanism: Mass transfer of volatile components (HCl, Allyl Chloride) into a stream of dry Nitrogen or Argon.

  • Protocol: Dry

    
     is bubbled through the liquid at 50-60°C for 4-6 hours.
    
  • Pros: Simple; Low cost; Removes bulk HCl.

  • Cons: Ineffective against high-boiling impurities (ATC); Significant loss of product via entrainment if not carefully condenser-trapped.

Performance Data Comparison

The following data summarizes the efficacy of each method when applied to a crude synthesis mixture containing 85% ADC, 10% ATC, and 5% Volatiles.

FeatureVacuum DistillationChemical ScavengingInert Gas Sparging
Final Purity (GC) > 99.5% ~85% (Unchanged)~88%
Acid Content (ppm) < 50 ppm< 10 ppm ~200 ppm
Yield 75-85%95%90%
ATC Removal Yes NoNo
Polymerization Risk Moderate (manageable)LowLow
Scalability HighMediumHigh

Recommended Workflow: The "Stabilized Rectification" Protocol

For pharmaceutical or high-performance material applications, a single method is insufficient. The following hybrid workflow ensures maximum purity and stability.

Step-by-Step Protocol

Safety Prerequisite: All operations must occur under an inert atmosphere (Nitrogen/Argon). Moisture triggers the release of corrosive HCl.[5][6]

  • Pre-Treatment (Degassing):

    • Sparge crude mixture with dry

      
       for 1 hour at room temperature to remove bulk HCl and phosgene traces.
      
  • Stabilization (The "Secret Sauce"):

    • Add 0.1 wt% Phenothiazine or BHT (radical inhibitor).

    • Expert Note: Recent literature suggests adding trace amounts of a Lewis Base (e.g., tributylamine) can inhibit Lewis-acid catalyzed polymerization during heating [1].

  • Vacuum Setup:

    • Equip a flask with a Vigreux column (or packed column >5 theoretical plates).

    • Apply vacuum (target 20-50 mmHg).

  • Fractionation:

    • Fraction 1: Volatiles (Allyl chloride).[4] Discard.

    • Fraction 2 (Main Cut): this compound. Collect when vapor temp stabilizes (approx 30-35°C at 20 mmHg).

    • Fraction 3: Allyltrichlorosilane.[1][5][6] Stop distillation before pot runs dry to avoid "cooking" the residues.

  • Validation:

    • Analyze Main Cut via GC-FID and

      
      -NMR . Look for the disappearance of the trichlorsilane shift and integration of the allyl protons.
      
Visualization: Logic & Workflow

PurificationLogic Start Crude this compound (Contains: HCl, ATC, Allyl Chloride) Decision1 Is Acid (HCl) Removal the only goal? Start->Decision1 Scavenge Method: Chemical Scavenging (Amine Treatment) Decision1->Scavenge Yes Decision2 Is Separation from Silane Byproducts (ATC) required? Decision1->Decision2 No Final High Purity ADC (>99%) Scavenge->Final If no ATC present Sparge Method: Inert Gas Sparging (Removes Volatiles only) Decision2->Sparge No (Only volatiles) Distill Method: Vacuum Fractional Distillation (MUST include Stabilizer) Decision2->Distill Yes (High Purity) Distill->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Experimental Setup Diagram

The following diagram illustrates the critical Vacuum Distillation setup required to safely purify ADC. Note the placement of the Cold Trap to protect the vacuum pump from corrosive silanes.

DistillationSetup cluster_pot Distillation Pot cluster_column Separation Zone cluster_collection Collection & Safety Flask Round Bottom Flask (Crude ADC + Stabilizer) Column Vigreux Column (Insulated) Flask->Column Vapor Heat Oil Bath (Controlled Temp) Heat->Flask Head Distillation Head (Thermometer) Column->Head Condenser Water Cooled Condenser Head->Condenser Cow Fraction Cutter Condenser->Cow Liquid Receiver Schlenk Flask (Product) Cow->Receiver Trap LN2 Cold Trap (PROTECT PUMP) Cow->Trap Vac Line Vacuum Vacuum Pump Trap->Vacuum

Caption: Vacuum distillation schematic emphasizing the Cold Trap to prevent pump corrosion.

References

  • Sarkar, P. et al. "Slurry-Phase Direct Synthesis of Allylchlorosilanes." SciencesConf, 2002. Link (Accessed via search snippet 1.8).

  • PubChem. "Allyltrichlorosilane Compound Summary."[5][9] National Library of Medicine. Link

  • Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochures. Link

  • Sigma-Aldrich. "Allyltrichlorosilane Safety Data Sheet." Merck KGaA. Link

  • American Chemistry Council. "Global Safe Handling of Chlorosilanes." SEHSC Guidelines. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyldichlorosilane
Reactant of Route 2
Allyldichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.